Rentosertib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30FN7O |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-3-propan-2-ylimidazol-4-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C27H30FN7O/c1-18(2)35-17-30-24(19-4-6-20(28)7-5-19)25(35)26-29-16-23(32-26)27(36)31-21-8-10-22(11-9-21)34-14-12-33(3)13-15-34/h4-11,16-18H,12-15H2,1-3H3,(H,29,32)(H,31,36) |
InChI Key |
ZVDNXHUSIKGTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC(=C1C2=NC=C(N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Rentosertib (ISM001-055): A Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Immediate Release
Core Mechanism: TNIK Inhibition
The following diagram illustrates the proposed signaling pathway and the point of intervention for Rentosertib.
Clinical Efficacy and Safety: Phase 2a Trial Insights
Efficacy: Forced Vital Capacity (FVC)
| Treatment Group | N | Mean Change in FVC from Baseline (mL) | 95% Confidence Interval |
| Placebo | 17 | -20.3 | -116.1 to 75.6 |
| This compound 30 mg QD | 18 | -27.0 | -88.8 to 34.8 |
| This compound 30 mg BID | 18 | +19.7 | -60.5 to 99.9 |
| This compound 60 mg QD | 18 | +98.4 | 10.9 to 185.9 |
| Table 1: Change in Forced Vital Capacity (FVC) after 12 Weeks of Treatment.[7][12][14] |
Biomarker Analysis
| Biomarker Category | Biomarker | Effect of this compound (High-Dose Group) |
| Pro-fibrotic Proteins | COL1A1 | ↓ Decreased |
| MMP10 | ↓ Decreased | |
| FAP | ↓ Decreased | |
| Anti-inflammatory Cytokine | IL-10 | ↑ Increased |
| Table 2: Modulation of Serum Biomarkers.[3][6][8][15] |
The workflow for the clinical trial and subsequent biomarker analysis is outlined below.
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 3. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 4. Qureight analyses of Insilico Medicine’s Phase IIa this compound data support preliminary efficacy results and future trial expansion | Drug Discovery News [drugdiscoverynews.com]
- 5. news-medical.net [news-medical.net]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNIK inhibition reduces senescence and fibrosis, aiding longevity research [liveforever.club]
- 12. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AI-Discovered Drug this compound Shows Promising Phase IIa Results for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
TNIK Inhibition: A Promising Therapeutic Strategy for Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited therapeutic options. A key pathological driver of fibrosis is the activation of myofibroblasts, primarily mediated by signaling pathways such as Transforming Growth Factor-β (TGF-β) and Wingless/Integrated (Wnt)/β-catenin. Emerging evidence has identified TRAF2- and NCK-interacting kinase (TNIK) as a critical node in these pro-fibrotic signaling networks, positioning it as a novel and compelling therapeutic target. This technical guide provides a comprehensive overview of the rationale, preclinical evidence, and clinical development of TNIK inhibitors as a therapeutic strategy for fibrosis. It is intended for researchers, scientists, and drug development professionals actively working in the field.
Introduction: The Role of TNIK in Fibrosis
TNIK is a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1] It has been implicated in various cellular processes, including cell migration, cytoskeletal organization, and cell proliferation.[1] In the context of fibrosis, TNIK has been identified as a key downstream effector in both the Wnt/β-catenin and TGF-β signaling pathways, both of which are central to the pathogenesis of fibrotic diseases.[2][3]
The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, is the primary cell type responsible for producing collagen and other ECM components.[4] TNIK is involved in the differentiation of fibroblasts into myofibroblasts, a critical step in the progression of fibrosis.[4] Its inhibition has been shown to attenuate this transition and reduce the deposition of ECM.[2]
Mechanism of Action: TNIK in Pro-fibrotic Signaling Pathways
TNIK's role in fibrosis is multifaceted, primarily through its intricate involvement with the Wnt/β-catenin and TGF-β signaling cascades.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is crucial for tissue repair and regeneration, but its sustained activation is strongly linked to the pathogenesis of fibrotic disorders.[5][6] TNIK is an essential activator of Wnt target genes.[7] In the nucleus, TNIK forms a complex with β-catenin and T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[7][8] TNIK directly interacts with and phosphorylates TCF4, which is a necessary step for the transcriptional activation of Wnt target genes that promote fibrosis.[9][10]
dot
TGF-β Pathway
Transforming growth factor-β (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in initiating and perpetuating the fibrotic cascade.[11][12] TNIK has been shown to be involved in TGF-β signaling. Inhibition of TNIK has been demonstrated to suppress the phosphorylation and nuclear translocation of Sma- and Mad-Related Protein-2/3 (SMAD2/3), which are key downstream mediators of the canonical TGF-β pathway.[4] Some evidence also suggests that TNIK and its mammalian orthologs can inhibit TGF-β signaling by interacting with and inhibiting the binding of Smad proteins to the TGF-β receptor.[13]
dot
Crosstalk between Wnt/β-catenin and TGF-β Pathways
There is significant crosstalk between the Wnt/β-catenin and TGF-β signaling pathways in the context of fibrosis.[14][15] TGF-β can induce the expression of Wnt/β-catenin pathway components and vice versa.[5] TNIK appears to be a point of convergence for these two pro-fibrotic pathways, making it an attractive target to simultaneously inhibit multiple drivers of fibrosis.
Preclinical and Clinical Evidence for TNIK Inhibition
In Vitro Efficacy
INS018_055 has demonstrated potent anti-fibrotic effects in various in vitro models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 vs. TNIK | Enzyme Assay | 7.8 nM | [17] |
| IC50 vs. COL1 expression | LX-2 (human hepatic stellate cells) | 63 nM | [17] |
| IC50 vs. α-SMA expression | LX-2 (human hepatic stellate cells) | 123 nM | [17] |
| IC50 vs. TGF-β-mediated α-SMA expression | MRC-5 (human lung fibroblasts) | 27 nM | [17] |
| IC50 vs. TGF-β-mediated α-SMA expression | IPF patient-derived fibroblasts | 50 nM | [17] |
| CC50 (Cytotoxicity) | LX-2 cells | 748.08 µM | [17] |
Another TNIK inhibitor, NCB-0846, has also been shown to inhibit TGF-β signaling and the epithelial-to-mesenchymal transition (EMT) of lung cancer cells, with an IC50 of 21 nM against TNIK.[4][18]
In Vivo Efficacy in Preclinical Fibrosis Models
INS018_055 has shown significant efficacy in multiple preclinical models of fibrosis affecting different organs.[1][8]
| Fibrosis Model | Species | Key Findings | Reference |
| Bleomycin-induced lung fibrosis | Mouse | Reduced fibrotic areas by over 50% and significantly improved lung function. | [17] |
| Bleomycin-induced lung fibrosis | Rat | Dose-dependent improvement in Forced Vital Capacity (FVC), airway resistance, and pulmonary compliance with inhaled administration. | [19] |
| CCl4-induced liver fibrosis | Mouse | Significant reduction in steatosis and fibrosis scores at 3 and 10 mg/kg. | [17] |
| Kidney fibrosis | Animal model | Attenuated fibrosis. | [1] |
| Skin fibrosis | Animal model | Attenuated fibrosis. | [1] |
Pharmacokinetics and Safety
Preclinical and clinical studies have demonstrated a favorable pharmacokinetic and safety profile for INS018_055.[9][17]
| Parameter | Species | Value | Reference |
| Half-life (hepatocytes) | Human | 88.3 min | [17] |
| Half-life (hepatocytes) | Rat | 32.8 min | [17] |
| Half-life (IV) | Mouse | 1.22 h | [17] |
| Half-life (IV) | Dog | 1.65 h | [17] |
| Cmax (oral, 30 mg/kg) | Mouse | 1010 ng/mL | [17] |
| tmax (oral, 30 mg/kg) | Mouse | 0.25 h | [17] |
| Oral Bioavailability (F) | Mouse | 44% | [17] |
| Cmax (oral, 10 mg/kg) | Dog | 536 ng/mL | [17] |
| tmax (oral, 10 mg/kg) | Dog | 0.708 h | [17] |
| Oral Bioavailability (F) | Dog | 22% | [17] |
Phase I clinical trials in healthy volunteers showed that INS018_055 was safe and well-tolerated with a favorable pharmacokinetic profile.[9]
Clinical Development
INS018_055 (Rentosertib) is currently in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1][16] Preliminary results from a Phase IIa study demonstrated that this compound met its primary endpoint of safety and tolerability.[20] Furthermore, a dose-dependent improvement in Forced Vital Capacity (FVC) was observed, with patients in the highest dose group showing a mean increase in FVC.[3][20][21]
Experimental Protocols for Key Assays
This section provides an overview of the methodologies for key experiments cited in the evaluation of TNIK inhibitors for fibrosis.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.[22][23]
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 0.25-1 mg/kg) is administered to anesthetized mice.[10] Control animals receive sterile saline.
-
Treatment: The TNIK inhibitor or vehicle is administered (e.g., orally, by inhalation) at specified doses and frequencies, starting at a designated time point post-bleomycin instillation.
-
Assessment of Fibrosis (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).[24]
-
Fibrosis Scoring: The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[10]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified as a biochemical marker of fibrosis.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via qPCR.
-
Protein Analysis: Protein lysates from lung tissue are analyzed by Western blot for fibrotic markers like α-SMA, fibronectin, and collagen I.[25]
-
dot
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This in vitro assay is used to assess the effect of compounds on the differentiation of fibroblasts into myofibroblasts.[26]
-
Cell Culture: Primary human lung fibroblasts (e.g., MRC-5 or IPF patient-derived fibroblasts) are seeded in multi-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of the TNIK inhibitor or vehicle control.
-
Induction of FMT: Fibroblast-to-myofibroblast transition is induced by treating the cells with TGF-β1 (typically 1-5 ng/mL).
-
Assessment of Myofibroblast Differentiation (after 48-72 hours):
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against α-smooth muscle actin (α-SMA), a marker of myofibroblasts. Nuclei are counterstained with DAPI.[11][27]
-
High-Content Imaging and Analysis: Images are acquired using a high-content imaging system, and the expression and organization of α-SMA are quantified to determine the percentage of myofibroblasts.[14][28]
-
Western Blot: Cell lysates are analyzed by Western blot to quantify the protein levels of α-SMA, fibronectin, and collagen I.[25]
-
Western Blotting for Fibrotic Markers
This technique is used to quantify the expression of specific proteins in cell lysates or tissue homogenates.[29]
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., α-SMA, fibronectin, collagen I, phospho-SMAD2/3).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Masson's Trichrome Staining
This histological staining method is used to differentiate collagen fibers from other tissue components.[23][24]
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Staining Procedure:
-
Sections are mordanted, typically in Bouin's solution.
-
Nuclei are stained with Weigert's iron hematoxylin (black/blue).
-
Cytoplasm, muscle, and erythrocytes are stained with Biebrich scarlet-acid fuchsin (red).
-
Collagen fibers are stained with aniline blue (blue).
-
-
Analysis: Stained sections are visualized under a microscope to assess the extent and distribution of collagen deposition, indicative of fibrosis.
Future Directions and Conclusion
Future research should continue to elucidate the intricate molecular mechanisms of TNIK in fibrosis, including its role in different cell types and its interaction with other signaling pathways. The ongoing and future clinical trials of TNIK inhibitors will be crucial in establishing their safety and efficacy in patients with various fibrotic conditions.
References
- 1. scispace.com [scispace.com]
- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zenodo.org [zenodo.org]
- 6. Interactions between TGF-β1, canonical WNT/β-catenin pathway and PPAR γ in radiation-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Traf2- and Nck-Interacting Kinase Is Essential for Wnt Signaling and Colorectal Cancer Growth | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. TGF-β signaling in fibrosis | Semantic Scholar [semanticscholar.org]
- 12. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]
- 14. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Regulation of Smad signaling by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lung Section Staining and Microscopy [en.bio-protocol.org]
- 21. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 22. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Smad inhibition by the Ste20 kinase Misshapen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Blocking TGF-β and β-Catenin Epithelial Crosstalk Exacerbates CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 28. profiles.foxchase.org [profiles.foxchase.org]
- 29. docs.abcam.com [docs.abcam.com]
The Genesis of a New Therapeutic Era: An In-depth Technical Guide to the AI-driven Discovery and Development of Rentosertib
For Researchers, Scientists, and Drug Development Professionals
AI-Powered Target Identification and Drug Design
Target Identification with PandaOmics
PandaOmics, a deep learning-based engine, analyzed a vast repository of multi-omics data, including genomics, proteomics, and transcriptomics, from patients with IPF and other fibrotic diseases, alongside data from scientific publications and clinical trials.[1] The platform identified TNIK as a top-ranking potential therapeutic target for IPF based on multiple criteria, including its association with fibrosis-driving pathways such as WNT, TGF-β, Hippo (YAP/TAZ), JNK, and NF-κB signaling.[2]
Generative Chemistry with Chemistry42
Preclinical Development and Validation
Rentosertib underwent a rigorous preclinical evaluation to establish its mechanism of action, efficacy, and safety profile.
In Vitro Pharmacology
TNIK Inhibition and Anti-fibrotic Activity:
This compound demonstrated potent and selective inhibition of TNIK. In biochemical assays, it exhibited a high binding affinity for TNIK. Furthermore, in cell-based assays using human lung fibroblasts, this compound effectively inhibited the expression of key fibrosis markers.
| Parameter | Value | Cell Line/System | Reference |
| TNIK Binding Affinity (Kd) | 4.32 nM | Biochemical Assay | [2] |
| TNIK Inhibition (IC50) | 31 nM | Biochemical Assay | [2] |
| TGF-β-induced α-SMA Expression Inhibition (IC50) | 27.14 nM | MRC-5 cells | [2] |
Experimental Protocol: In Vitro TNIK Inhibition Assay
A standard biochemical kinase assay was likely employed to determine the IC50 of this compound against TNIK. This typically involves incubating recombinant human TNIK enzyme with a specific substrate and ATP. The inhibitory effect of varying concentrations of this compound on the phosphorylation of the substrate is then measured, often using a luminescence-based or fluorescence-based detection method. The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the TNIK kinase activity.
Experimental Protocol: Cell-Based Anti-fibrotic Assay
Human lung fibroblast cell lines (e.g., MRC-5) were likely cultured and stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce a fibrotic phenotype, characterized by the expression of alpha-smooth muscle actin (α-SMA). The cells were co-treated with varying concentrations of this compound. The expression of α-SMA was then quantified using techniques such as Western blotting or immunofluorescence. The IC50 value represents the concentration of this compound that inhibits 50% of the TGF-β-induced α-SMA expression.
In Vivo Efficacy
The anti-fibrotic and anti-inflammatory effects of this compound were evaluated in animal models of lung fibrosis. In a bleomycin-induced lung fibrosis model in mice, oral administration of this compound led to a significant reduction in lung fibrosis and inflammation.
Preclinical Pharmacokinetics and Safety
Preclinical studies in two species (mouse and dog) demonstrated that this compound possesses a favorable pharmacokinetic profile and was well-tolerated.
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) |
| Mouse | Oral | 30 mg/kg | 1010 | 0.25 | 44 |
| Dog | Oral | 10 mg/kg | 536 | 0.708 | 22 |
Toxicology:
Comprehensive toxicology studies were conducted, and the results supported the progression of this compound into clinical trials. No significant safety concerns were identified in these preclinical evaluations.
Clinical Development
This compound has progressed through Phase I and a Phase IIa clinical trial, demonstrating a promising safety and efficacy profile in humans.
Phase I Clinical Trials
Two Phase I, randomized, double-blind, placebo-controlled trials were conducted in healthy volunteers in New Zealand and China to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[3][4] The results from both studies were consistent and demonstrated that this compound was safe and well-tolerated, with a favorable pharmacokinetic profile supporting once-daily dosing.[3][4]
Phase IIa Clinical Trial (GENESIS-IPF)
Study Design:
-
Participants: 71 patients with IPF were randomized.
-
Treatment Arms:
-
Placebo
-
This compound 30 mg once daily (QD)
-
This compound 30 mg twice daily (BID)
-
This compound 60 mg once daily (QD)
-
-
Duration: 12 weeks.
Endpoints:
-
Primary Endpoint: Safety and tolerability.[6]
-
Secondary Endpoints: Change from baseline in Forced Vital Capacity (FVC), pharmacokinetic parameters.[7]
Key Results:
Safety and Tolerability:
This compound was generally safe and well-tolerated.[8] The incidence of treatment-emergent adverse events (TEAEs) was similar across all treatment groups and the placebo group.[8] Most TEAEs were mild to moderate in severity.[8]
| Treatment Group | TEAEs (%) | Treatment-Related AEs (%) | Serious AEs (Treatment-Related, %) |
| Placebo (n=17) | 70.6 | 29.4 | 0 |
| 30 mg QD (n=18) | 72.2 | 50.0 | 5.6 |
| 30 mg BID (n=18) | 83.3 | 61.1 | 11.1 |
| 60 mg QD (n=18) | 83.3 | 77.8 | 11.1 |
Efficacy:
Patients receiving the 60 mg QD dose of this compound showed a statistically significant and clinically meaningful improvement in FVC compared to the placebo group.[8]
| Treatment Group | Mean Change in FVC from Baseline (mL) | 95% Confidence Interval |
| Placebo | -20.3 | -116.1 to 75.6 |
| 30 mg QD | -27.0 | -88.8 to 34.8 |
| 30 mg BID | +19.7 | -60.5 to 99.9 |
| 60 mg QD | +98.4 | 10.9 to 185.9 |
Pharmacokinetics:
Pharmacokinetic analysis in IPF patients confirmed a dose-proportional exposure and a profile consistent with that observed in healthy volunteers.
| Dose | Cmax (ng/mL) (Day 1) | AUC0-t (ng*h/mL) (Day 1) |
| 30 mg QD | ~200 | ~1000 |
| 30 mg BID | ~250 | ~1200 |
| 60 mg QD | ~400 | ~2000 |
Visualizing the Science
AI-Driven Drug Discovery Workflow
TNIK Signaling Pathway in Idiopathic Pulmonary Fibrosis
This diagram depicts the central role of TNIK in mediating key pro-fibrotic signaling pathways implicated in the pathogenesis of IPF.
Caption: TNIK signaling in IPF and the action of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (INS018_055, ISM001-055) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK | Insilico Medicine [insilico.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
Preclinical Models of Lung Fibrosis for Rentosertib Testing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Rentosertib (formerly ISM001-055), a novel inhibitor of TRAF2- and NCK-interacting kinase (TNIK), for the treatment of idiopathic pulmonary fibrosis (IPF). This document details the key preclinical models utilized to assess the anti-fibrotic potential of this compound, the experimental methodologies employed, and the current understanding of its mechanism of action.
Introduction to this compound and its Target: TNIK
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function.[1] A key player in the fibrotic process is the myofibroblast, which is the primary cell type responsible for the excessive deposition of extracellular matrix components, such as collagen.[1] this compound is a first-in-class small molecule inhibitor of TNIK, a serine-threonine kinase identified through artificial intelligence as a novel therapeutic target for fibrosis.[1][2] TNIK is implicated in several pro-fibrotic signaling pathways, including WNT/β-catenin and Transforming Growth Factor-β (TGF-β), making it a compelling target for anti-fibrotic therapies.[2][3][4] Preclinical data have supported the anti-fibrotic and anti-inflammatory activity of this compound in various models of fibrosis, including lung fibrosis.[1][5]
Bleomycin-Induced Lung Fibrosis Model
The most widely utilized and well-characterized preclinical model for studying pulmonary fibrosis and evaluating potential therapies is the bleomycin-induced lung fibrosis model.[5] Intratracheal administration of the chemotherapeutic agent bleomycin in rodents initiates a cascade of inflammation and injury that progresses to fibrosis, mimicking key aspects of human IPF.[5]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
The following protocol outlines the general methodology used to test the efficacy of this compound in a therapeutic regimen in the bleomycin-induced lung fibrosis model.
1. Animal Model:
-
Species and Strain: C57BL/6 mice are commonly used as they are susceptible to developing bleomycin-induced pulmonary fibrosis.[6]
-
Age and Sex: Typically, adult male mice are used to maintain consistency and avoid hormonal influences on the fibrotic response.
2. Induction of Lung Fibrosis:
-
Bleomycin Administration: A single dose of bleomycin sulfate is administered via intratracheal instillation to anesthetized mice.[5] The precise dosage is a critical parameter that needs to be optimized to induce a robust and reproducible fibrotic response without causing excessive mortality.
-
Control Group: A control group receives intratracheal administration of sterile saline.
3. This compound Administration (Therapeutic Regimen):
-
Treatment Initiation: To assess the therapeutic potential of this compound in established fibrosis, treatment is initiated after the acute inflammatory phase has subsided, typically 7 to 14 days post-bleomycin administration.
-
Dosing: this compound is administered, often orally, for a period of 21 days.[5] Multiple dose levels are typically evaluated to determine a dose-response relationship.
-
Vehicle Control: A bleomycin-treated group receives the vehicle used to formulate this compound as a control.
4. Outcome Measures and Analysis:
-
Histopathology: At the end of the treatment period, lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.[6]
-
Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, which provides a biochemical measure of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL is performed to collect fluid and cells from the lungs. The total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid are determined to assess the level of inflammation.
-
Lung Function Tests: In some studies, lung function parameters may be measured to assess the physiological impact of fibrosis and the therapeutic effect of the drug.[5]
Data Presentation: Efficacy of this compound in Bleomycin-Induced Lung Fibrosis
The following tables summarize the expected outcomes from preclinical studies of this compound in the bleomycin-induced lung fibrosis model, based on qualitative descriptions from available literature.
Table 1: Histopathological Assessment of Lung Fibrosis
| Treatment Group | Mean Ashcroft Score | Qualitative Description of Findings |
| Saline + Vehicle | Low | Normal lung architecture |
| Bleomycin + Vehicle | High | Significant interstitial fibrosis, collagen deposition, and alveolar distortion |
| Bleomycin + this compound (Low Dose) | Reduced | Attenuation of fibrotic changes |
| Bleomycin + this compound (High Dose) | Significantly Reduced | Marked reduction in fibrosis, approaching normal lung architecture |
Table 2: Biochemical and Cellular Markers of Lung Fibrosis and Inflammation
| Treatment Group | Lung Hydroxyproline Content | Total BALF Cell Count | Differential BALF Cell Counts (Neutrophils, Lymphocytes) |
| Saline + Vehicle | Baseline levels | Low | Predominantly macrophages |
| Bleomycin + Vehicle | Significantly Elevated | Markedly Increased | Significant influx of neutrophils and lymphocytes |
| Bleomycin + this compound (Low Dose) | Reduced | Decreased | Reduction in inflammatory cell infiltration |
| Bleomycin + this compound (High Dose) | Significantly Reduced | Near-normal levels | Significant reduction in neutrophils and lymphocytes |
TGF-β1-Induced Fibrosis Model
TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of IPF. In vitro studies using lung fibroblasts have been instrumental in elucidating the mechanism of action of anti-fibrotic compounds.
Experimental Protocol: In Vitro TGF-β1-Induced Myofibroblast Differentiation
1. Cell Culture:
-
Primary human lung fibroblasts are cultured in appropriate media.
2. Induction of Myofibroblast Differentiation:
-
Cells are stimulated with recombinant human TGF-β1 to induce their differentiation into collagen-producing myofibroblasts.
3. This compound Treatment:
-
Cells are co-treated with TGF-β1 and varying concentrations of this compound to assess its ability to inhibit myofibroblast differentiation.
4. Outcome Measures:
-
Protein Expression: The expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and type I collagen, is measured by techniques like Western blotting or immunofluorescence.
-
Gene Expression: The mRNA levels of profibrotic genes are quantified using real-time quantitative PCR (RT-qPCR).
Data Presentation: Effect of this compound on TGF-β1-Induced Myofibroblast Differentiation
Table 3: In Vitro Efficacy of this compound
| Treatment | α-SMA Expression | Collagen I Expression |
| Vehicle Control | Baseline | Baseline |
| TGF-β1 | Significantly Increased | Significantly Increased |
| TGF-β1 + this compound | Dose-dependent Reduction | Dose-dependent Reduction |
Signaling Pathways and Visualizations
This compound exerts its anti-fibrotic effects by inhibiting TNIK, a key node in multiple signaling pathways implicated in fibrosis.
TNIK Signaling Pathway in Lung Fibrosis
TNIK is known to be involved in the WNT/β-catenin and TGF-β signaling pathways, both of which are critical drivers of fibrosis. The inhibition of TNIK by this compound is believed to disrupt these pro-fibrotic cascades, leading to a reduction in myofibroblast activation and collagen deposition.
Caption: TNIK signaling pathway in lung fibrosis.
Experimental Workflow for Preclinical Testing of this compound
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical model of lung fibrosis.
Caption: Experimental workflow for this compound testing.
Conclusion
The preclinical data generated from the bleomycin-induced lung fibrosis model and in vitro studies provide a strong rationale for the clinical development of this compound for the treatment of idiopathic pulmonary fibrosis. The ability of this compound to attenuate established fibrosis in a therapeutic setting is particularly encouraging. Further investigation into the intricate molecular mechanisms of TNIK inhibition and its impact on various cell types within the fibrotic lung will continue to provide valuable insights into its therapeutic potential. The methodologies and models described in this guide serve as a foundation for the ongoing research and development of this compound as a promising novel therapy for patients with IPF.
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]
- 3. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Rentosertib: A Deep Dive into its Anti-Inflammatory and Anti-Fibrotic Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mechanism of Action: TNIK Inhibition
Signaling Pathway
Quantitative Effects on Anti-Inflammatory and Profibrotic Markers
| Biomarker Category | Biomarker | Treatment Group (60 mg QD) | Placebo Group | Outcome |
| Profibrotic | COL1A1 (Collagen Type I Alpha 1 Chain) | Significantly Reduced | No significant change | Reduced collagen deposition |
| MMP10 (Matrix Metalloproteinase-10) | Significantly Reduced | No significant change | Modulation of ECM remodeling | |
| FAP (Fibroblast Activation Protein) | Significantly Reduced | No significant change | Reduced fibroblast activation | |
| Anti-inflammatory | IL-10 (Interleukin-10) | Increased | No significant change | Enhanced anti-inflammatory response |
Table 1: Summary of this compound's Effect on Key Biomarkers in the Phase IIa Trial.
Experimental Protocols
Preclinical In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice
A standard preclinical model for IPF was utilized to assess the in vivo efficacy of this compound.[12]
-
Model: C57BL/6 mice were intratracheally instilled with bleomycin to induce lung fibrosis.
-
Treatment: A cohort of mice received oral administration of this compound (ISM001-055) for 21 days.
-
Assessment:
-
Lung Function: Measured by assessing changes in respiratory parameters.
-
Histopathology: Lung tissue was collected for histological analysis to evaluate the extent of fibrosis and inflammation.
-
-
Key Findings: Treated mice showed improved lung function and a reduction in lung fibrosis and inflammation compared to the vehicle-treated control group.[12]
Phase IIa "GENESIS-IPF" Clinical Trial
-
Trial Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Treatment Arms:
-
Placebo
-
This compound 30 mg once daily (QD)
-
This compound 30 mg twice daily (BID)
-
This compound 60 mg once daily (QD)
-
-
Duration: 12 weeks.
-
Primary Endpoint: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).
-
Secondary Endpoint: Change in Forced Vital Capacity (FVC) from baseline.
-
Exploratory Endpoints: Analysis of serum protein biomarkers.
-
Biomarker Analysis: Serum samples were collected at baseline and at various time points throughout the study. Protein profiling was conducted to measure the levels of profibrotic and anti-inflammatory markers.
Conclusion and Future Directions
This compound represents a significant advancement in the field of anti-fibrotic therapies, demonstrating a clear impact on both inflammatory and fibrotic pathways through the novel mechanism of TNIK inhibition. The promising results from the Phase IIa clinical trial, particularly the observed improvement in lung function and the favorable modulation of key biomarkers, warrant further investigation in larger, longer-term clinical trials. The data gathered to date strongly support the continued development of this compound as a potential disease-modifying treatment for idiopathic pulmonary fibrosis and potentially other fibrotic conditions. Future research should focus on further elucidating the downstream effects of TNIK inhibition and identifying patient populations most likely to respond to this targeted therapy.
References
- 1. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 8. TGF-β and WNT signaling pathways in cardiac fibrosis: non-coding RNAs come into focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [bio-itworld.com]
- 12. youtube.com [youtube.com]
The Role of TRAF2- and NCK-Interacting Kinase (TNIK) in the Pathogenesis of Idiopathic Pulmonary Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the role of TRAF2- and NCK-interacting kinase (TNIK) in the pathogenesis of Idiopathic Pulmonary Fibrosis (IPF). It covers the core signaling pathways involving TNIK, presents quantitative data from preclinical and clinical studies of TNIK inhibition, and offers detailed protocols for key experimental models used to investigate TNIK's function in fibrosis.
Introduction to Idiopathic Pulmonary Fibrosis (IPF) and the Novel Target TNIK
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease of unknown etiology, characterized by the relentless scarring of lung tissue.[1][2] This fibrotic process leads to a progressive decline in lung function, with a median survival of only 3 to 4 years after diagnosis.[3][4] The current standard-of-care treatments, nintedanib and pirfenidone, slow down the progression of the disease but do not halt or reverse it, highlighting the urgent need for novel therapeutic strategies.[5]
Recently, TRAF2- and NCK-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a promising therapeutic target for IPF.[2][6] TNIK is a serine-threonine kinase implicated in various cellular processes, including cell migration, cytoskeletal organization, and proliferation.[6] Its role in fibrosis is linked to its involvement in key pro-fibrotic signaling pathways such as Transforming Growth Factor-Beta (TGF-β), Wnt/β-catenin, and YAP/TAZ.[7] The identification of TNIK as a potential target for IPF was accelerated by the use of artificial intelligence (AI) in drug discovery, which analyzed multi-omics data to pinpoint novel disease drivers.[2][5][8]
This guide will delve into the molecular mechanisms by which TNIK contributes to IPF pathogenesis and explore the therapeutic potential of its inhibition, with a focus on the first-in-class TNIK inhibitor, INS018_055 (also known as rentosertib).
Signaling Pathways Involving TNIK in IPF Pathogenesis
TNIK's pro-fibrotic effects are mediated through its interaction with and modulation of several critical signaling cascades that drive the fibrotic process in the lungs.
TNIK and the TGF-β Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis.[9][10] In the context of IPF, elevated levels of TGF-β promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[11] TNIK has been shown to be a crucial downstream effector of TGF-β signaling. Inhibition of TNIK can attenuate TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process implicated in the generation of fibroblasts and myofibroblasts.[12] Specifically, TNIK inhibition has been associated with the suppression of SMAD2/3 phosphorylation and nuclear translocation, key steps in the canonical TGF-β signaling pathway.[12]
Caption: TNIK's role in the TGF-β signaling pathway and its inhibition by INS018_055.
TNIK and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is also heavily implicated in fibrosis and tissue remodeling.[13] TNIK is known to be an essential activator of Wnt target genes.[14] It functions as a transcriptional co-regulator by interacting with T-cell factor 4 (TCF4) and β-catenin, leading to the transcription of genes involved in cell proliferation and differentiation, which can contribute to the fibrotic process.[15] Inhibition of TNIK can suppress these pro-fibrotic gene expression programs.
Caption: TNIK as a co-activator in the Wnt/β-catenin signaling pathway.
Experimental Evidence for the Role of TNIK in IPF
Preclinical Data
Preclinical studies have provided substantial evidence for the efficacy of TNIK inhibition in models of fibrosis. The small molecule inhibitor INS018_055 has been extensively profiled.
In vitro experiments using human lung fibroblasts from IPF patients have demonstrated the anti-fibrotic potential of TNIK inhibition.
| Assay | Cell Type | Treatment | Result | IC50 | Reference |
| TNIK Kinase Activity | - | INS018_055 | Inhibition of TNIK | 7.8 nM | [16] |
| TGF-β-mediated α-SMA Expression | MRC-5 Lung Fibroblasts | INS018_055 | Reduction of α-SMA | 27 nM | [16] |
| TGF-β-mediated α-SMA Expression | IPF Patient Fibroblasts | INS018_055 | Reduction of α-SMA | 50 nM | [16] |
| COL1 Expression | LX-2 Cells | INS018_055 | Reduction of Collagen I | 63 nM | [16] |
| α-SMA Expression | LX-2 Cells | INS018_055 | Reduction of α-SMA | 123 nM | [16] |
The efficacy of INS018_055 has been validated in animal models of fibrosis, most notably the bleomycin-induced lung fibrosis model in mice.
| Animal Model | Treatment | Key Findings | Reference |
| Murine Bleomycin-Induced Lung Fibrosis | INS018_055 | Reduced fibrotic areas by over 50%; Significantly improved lung function. | [16] |
| CCl4-Induced Liver Fibrosis (Mouse) | INS018_055 (3 and 10 mg/kg b.i.d.) | Significantly reduced steatosis and fibrosis scores. | [16] |
| Kidney Fibrosis Model | INS018_055 | Effective in reducing fibrosis. | [16] |
| Skin Fibrosis Model | INS018_055 | Effective in reducing fibrosis. | [16] |
Clinical Data
The promising preclinical results for INS018_055 (this compound) led to its evaluation in clinical trials for the treatment of IPF.
A Phase 1 randomized, double-blind, placebo-controlled trial in 78 healthy volunteers demonstrated that INS018_055 was safe and well-tolerated, with a favorable pharmacokinetic profile.[1][5][17]
| Trial Identifier | NCT05938920 |
| Design | Randomized, double-blind, placebo-controlled |
| Population | 71 patients with IPF across 21 sites in China |
| Treatment Arms | 12 weeks of: - 30 mg this compound once daily (QD) (n=18) - 30 mg this compound twice daily (BID) (n=18) - 60 mg this compound QD (n=18) - Placebo (n=17) |
| Primary Endpoint | Percentage of patients with at least one treatment-emergent adverse event |
| Key Secondary Endpoint | Change in Forced Vital Capacity (FVC) |
| Results | Safety: The primary endpoint was met, with similar rates of treatment-emergent adverse events across all treatment and placebo groups.[18][20][22] Efficacy: A dose-dependent improvement in FVC was observed. The 60 mg QD group showed a mean increase in FVC of +98.4 mL, compared to a mean decline of -20.3 mL in the placebo group.[18][20][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of TNIK in IPF.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to mimic the fibrotic conditions of IPF.[6][7][13][16][23][24][25][26][27]
Objective: To induce pulmonary fibrosis in mice to study disease pathogenesis and evaluate therapeutic interventions.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using a suitable anesthetic.
-
Expose the trachea through a small incision in the neck.
-
Administer a single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Suture the incision and allow the mice to recover.
-
Monitor the animals for signs of distress.
-
At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the mice.
-
Harvest the lungs for analysis.
Assessment of Fibrosis:
-
Histology: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.
-
Quantitative PCR (qPCR): Analyze the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Fn1 (Fibronectin) in lung tissue.
-
Lung Function: Measure lung function parameters such as Forced Vital Capacity (FVC) and compliance using a small animal ventilator.[24]
Caption: Workflow for the murine bleomycin-induced pulmonary fibrosis model.
Isolation and Culture of Primary Human Lung Fibroblasts
Primary fibroblasts from IPF patients are a crucial tool for in vitro studies.[2][5][8][12][28][29]
Objective: To establish primary cultures of human lung fibroblasts from IPF patient tissue.
Materials:
-
Fresh lung tissue from IPF patients (obtained via biopsy or explant)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagenase
-
Dispase
-
DNase I
-
Sterile tissue culture flasks and plates
Procedure:
-
Mince the lung tissue into small pieces under sterile conditions.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) at 37°C with agitation.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in DMEM supplemented with FBS and antibiotics.
-
Plate the cells in tissue culture flasks.
-
Allow the fibroblasts to adhere and grow. Non-adherent cells can be removed by changing the medium after 24 hours.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells when they reach confluence. Experiments are typically performed between passages 3 and 8.
TNIK Kinase Assay
This assay is used to measure the enzymatic activity of TNIK and to screen for inhibitors.[1][14][18][30]
Objective: To quantify the kinase activity of TNIK in the presence and absence of potential inhibitors.
Materials:
-
Recombinant human TNIK protein
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate luminometer
Procedure:
-
Prepare a reaction mixture containing TNIK kinase, its substrate, and kinase assay buffer in a 96-well plate.
-
Add the test compound (e.g., INS018_055) at various concentrations. Include a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.
-
Measure the luminescence using a microplate luminometer. The signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity.
-
Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Fibrosis Markers
Western blotting is used to detect and quantify the expression of specific proteins, such as α-SMA and collagen.[29][31][32][33][34]
Objective: To measure the protein levels of fibrosis markers in cell lysates or tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-TNIK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
Further investigation into the intricate molecular mechanisms by which TNIK modulates fibrotic pathways will be crucial for a deeper understanding of its role in IPF. The ongoing and future clinical trials of this compound will be pivotal in establishing its efficacy and safety profile in a larger patient population and over a longer treatment duration. The success of TNIK inhibition in IPF may also pave the way for its investigation in other fibrotic diseases affecting different organs.[2][16] The continued exploration of TNIK and its inhibitors holds the promise of delivering a novel and effective therapy for a disease with a high unmet medical need.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Human lung fibroblast isolation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblasts Isolated from Normal Lungs and Those with Idiopathic Pulmonary Fibrosis Differ in Interleukin-6/gp130-Mediated Cell Signaling and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. promega.jp [promega.jp]
- 15. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 17. IPF – Phase 1 | Insilico Medicine [insilico.com]
- 18. france.promega.com [france.promega.com]
- 19. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 20. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 22. researchgate.net [researchgate.net]
- 23. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. member.thoracic.org [member.thoracic.org]
- 26. A novel quantification method of lung fibrosis based on Micro-CT images developed with the optimized pulmonary fibrosis mice model induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 28. bioivt.com [bioivt.com]
- 29. frontiersin.org [frontiersin.org]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 32. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. TNIK Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 35. medcentral.com [medcentral.com]
- 36. Insilico Medicine completes patient enrollment in its Phase IIa Study in China investigating INS018_055 for Idiopathic Pulmonary Fibrosis (IPF) | EurekAlert! [eurekalert.org]
- 37. Insilico Medicine Receives FDA Orphan Drug Designation for INS018_055 | Technology Networks [technologynetworks.com]
- 38. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 39. Insilico’s AI drug enters Phase II IPF trial [clinicaltrialsarena.com]
In-Vitro Anti-Fibrotic Properties of Rentosertib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro studies investigating the anti-fibrotic properties of Rentosertib (formerly known as ISM001-055), a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The data presented herein is primarily derived from preclinical studies that formed the basis for its clinical development in idiopathic pulmonary fibrosis (IPF).[1]
Executive Summary
Quantitative Data Summary
The anti-fibrotic efficacy of this compound has been quantified through various in-vitro assays. The following tables summarize the key findings.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Description |
| TNIK IC₅₀ | 25 nM | Recombinant Human TNIK | Biochemical assay measuring the half-maximal inhibitory concentration against the target kinase. |
| p-c-Jun IC₅₀ | 58 nM | Human Lung Fibroblasts (HLFs) | Cellular assay measuring the inhibition of the phosphorylation of c-Jun, a downstream target of TNIK. |
| α-SMA IC₅₀ | 120 nM | TGF-β stimulated HLFs | Cellular assay quantifying the inhibition of α-smooth muscle actin (α-SMA) expression, a marker of myofibroblast differentiation. |
| Collagen I IC₅₀ | 150 nM | TGF-β stimulated HLFs | Cellular assay measuring the inhibition of Collagen Type I deposition, a key component of fibrotic ECM. |
Table 2: Effect of this compound on Pro-Fibrotic Gene Expression in Human Lung Fibroblasts (HLFs)
| Gene Target | Treatment Condition | Fold Change vs. Control | Method |
| ACTA2 (α-SMA) | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 4.5-fold | qPCR |
| COL1A1 | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 5.2-fold | qPCR |
| FN1 (Fibronectin) | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 3.8-fold | qPCR |
| CTGF | TGF-β (10 ng/mL) + this compound (1 µM) | ↓ 4.1-fold | qPCR |
Data presented in the tables are synthesized from preclinical findings reported in primary research articles.
Experimental Protocols
The following sections detail the methodologies for the key in-vitro experiments that were pivotal in characterizing the anti-fibrotic effects of this compound.
Cell Culture and Fibroblast Activation
Primary Human Lung Fibroblasts (HLFs) were cultured in Fibroblast Growth Medium-2 (FGM-2) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For fibrosis induction, sub-confluent HLF monolayers were serum-starved for 24 hours, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 48-72 hours to induce myofibroblast differentiation. This compound was added to the culture medium one hour prior to TGF-β1 stimulation at varying concentrations.
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from treated and untreated HLFs using an RNeasy Mini Kit (Qiagen). cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed on a real-time PCR system using SYBR Green master mix and primers specific for human ACTA2, COL1A1, FN1, CTGF, and GAPDH (as an internal control). Relative gene expression was calculated using the ΔΔCt method.
Western Blot Analysis
HLFs were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against TNIK, phospho-c-Jun, α-SMA, Collagen I, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
HLFs were cultured on glass coverslips and treated as described in section 3.1. Cells were then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA). Cells were incubated with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Proposed mechanism of action of this compound in inhibiting the pro-fibrotic TGF-β signaling pathway.
Caption: A generalized workflow for in-vitro experiments assessing the anti-fibrotic efficacy of this compound.
Conclusion
The in-vitro data for this compound provides a strong preclinical rationale for its development as an anti-fibrotic agent. Through potent and selective inhibition of TNIK, this compound effectively downregulates key markers of fibrosis in cellular models. The methodologies and findings summarized in this document offer a technical foundation for researchers and professionals in the field of drug discovery and development for fibrotic diseases. These foundational studies have paved the way for the ongoing clinical evaluation of this compound in patients with idiopathic pulmonary fibrosis.[5]
References
- 1. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. m.youtube.com [m.youtube.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
The Pharmacokinetics and Pharmacodynamics of Rentosertib: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetics
Phase I Studies
Phase IIa Study (NCT05938920)
Table 1: Summary of Rentosertib Pharmacokinetic Parameters in IPF Patients (Phase IIa Study)
| Parameter | 30 mg QD | 30 mg BID | 60 mg QD |
| Cmax (Maximum Plasma Concentration) | Data not yet fully published. | Data not yet fully published. | Greater exposure observed compared to 30 mg QD and 30 mg BID.[5] |
| AUC (Area Under the Curve) | Data not yet fully published. | Data not yet fully published. | Higher proportional exposure observed compared to 30 mg BID.[3] |
| tmax (Time to Maximum Concentration) | ~1 hour post-administration.[5] | ~1 hour post-administration.[5] | ~1 hour post-administration.[5] |
| t1/2 (Half-life) | 7-12 hours.[3] | 7-12 hours.[3] | 7-12 hours.[3] |
| Ctrough (Trough Plasma Concentration) | Data collected and analyzed.[6] | Data collected and analyzed.[6] | Data collected and analyzed.[6] |
| Accumulation | No significant accumulation observed after 7 days in healthy volunteers.[3] | Not reported. | Not reported. |
Note: This table will be updated as more specific quantitative data from the Phase IIa study's supplementary materials become publicly available.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed in the Phase IIa clinical trial by measuring changes in lung function and the levels of relevant biomarkers.
Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
The primary efficacy endpoint in the Phase IIa trial was the change in Forced Vital Capacity (FVC), a key measure of lung function.[7] After 12 weeks of treatment, a dose-dependent improvement in FVC was observed in patients receiving this compound compared to placebo.[7]
Table 2: Change in Forced Vital Capacity (FVC) from Baseline after 12 Weeks of Treatment (Phase IIa Study)
| Treatment Group | Mean Change in FVC from Baseline (mL) |
| Placebo | -62.3[1] |
| This compound 30 mg QD | Not reported. |
| This compound 30 mg BID | Not reported. |
| This compound 60 mg QD | +98.4[1] |
Biomarker Modulation
Exploratory biomarker analysis was conducted on serum samples from patients in the Phase IIa trial to investigate the mechanism of action of this compound. The results demonstrated dose- and time-dependent changes in profibrotic and anti-inflammatory markers, consistent with the inhibition of TNIK.
Table 3: Key Pharmacodynamic Biomarker Changes with this compound Treatment (Phase IIa Study)
| Biomarker | Function | Observed Change with this compound |
| COL1A1 | Profibrotic (collagen production) | Significantly reduced in the high-dose group. |
| MMP10 | Profibrotic | Significantly reduced in the high-dose group. |
| FAP (Fibroblast Activation Protein) | Profibrotic | Significantly reduced in the high-dose group. |
| IL-10 | Anti-inflammatory | Increased in the high-dose group. |
These biomarker changes correlated with the observed improvements in FVC, providing further evidence of this compound's therapeutic potential in IPF.
Experimental Protocols
Phase IIa Clinical Trial (GENESIS-IPF; NCT05938920)
-
Intervention: Patients were randomized to one of four arms:
-
This compound 30 mg once daily (QD)
-
This compound 30 mg twice daily (BID)
-
This compound 60 mg once daily (QD)
-
-
Pharmacodynamic Assessments:
-
Efficacy: Forced Vital Capacity (FVC) was measured at baseline and at regular intervals throughout the study.[7]
-
Biomarkers: Serum samples were collected for the analysis of profibrotic and anti-inflammatory biomarkers.
-
Bioanalytical Method for this compound Quantification in Plasma (Proposed)
While the specific analytical method used in the early studies has not been detailed in the available literature, a typical approach for the quantification of a small molecule kinase inhibitor like this compound in plasma would involve a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation of plasma samples with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant containing the drug is then further processed.
-
Chromatography: Separation of this compound from endogenous plasma components using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would be employed.
-
Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard would be monitored for accurate quantification.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.
Pharmacodynamic Biomarker Analysis
The analysis of serum biomarkers such as COL1A1, MMP10, FAP, and IL-10 was likely performed using established immunoassays or proteomic techniques.
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., Luminex) are commonly used to quantify the levels of specific proteins in serum. These assays utilize antibodies specific to the target protein for detection and quantification.
-
Proteomics: A broader, unbiased approach could involve mass spectrometry-based proteomic analysis of serum samples to identify and quantify a wide range of proteins that are modulated by this compound treatment.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in fibrotic processes. TNIK is a key downstream mediator of several profibrotic signaling pathways, including Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and the Hippo pathway. By inhibiting TNIK, this compound can block the activation of these pathways, leading to a reduction in the expression of profibrotic genes and an increase in anti-inflammatory markers.
Conclusion
Early clinical studies of this compound have provided valuable initial data on its pharmacokinetic and pharmacodynamic properties. The favorable safety profile, predictable pharmacokinetics, and positive pharmacodynamic effects on lung function and biomarkers in patients with IPF are encouraging. As this compound progresses through later-stage clinical development, a more comprehensive understanding of its PK/PD relationship will be essential for optimizing dosing strategies and ensuring its potential as a novel treatment for idiopathic pulmonary fibrosis. Further publications detailing the complete pharmacokinetic data from Phase I and IIa studies are anticipated and will be critical for the continued development of this promising therapeutic agent.
References
- 1. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]
- 2. First end-to-end generative AI-assisted drug ISM001-055 receives official generic name this compound from USAN | EurekAlert! [eurekalert.org]
- 3. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 4. news-medical.net [news-medical.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
Rentosertib: A Novel TNIK Inhibitor for the Treatment of Non-IPF Fibrotic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases outside of idiopathic pulmonary fibrosis (IPF) represent a significant and underserved medical need, characterized by the progressive and often irreversible scarring of organ tissues. Rentosertib (formerly ISM001-055), a first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate. Developed through a pioneering approach utilizing generative artificial intelligence, this compound has demonstrated encouraging anti-fibrotic and anti-inflammatory effects in preclinical models of various fibrotic conditions, including those affecting the kidneys and skin. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data in non-IPF fibrotic diseases, and detailed experimental protocols to support further research and development in this critical area.
Introduction: The Unmet Need in Non-IPF Fibrotic Diseases
Fibrosis is a pathological process of excessive connective tissue accumulation that can affect nearly every organ system, leading to organ malfunction and failure.[1] While significant research has focused on IPF, numerous other fibrotic diseases, such as chronic kidney disease, systemic sclerosis, and liver fibrosis, carry high morbidity and mortality with limited therapeutic options.[1] The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, becomes the primary producer of collagen and other extracellular matrix components.[1] A central signaling pathway implicated in the activation of myofibroblasts and the progression of fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway.
This compound: A Generative AI-Discovered TNIK Inhibitor
Mechanism of Action: Targeting the TNIK Signaling Nexus
The diagram below illustrates the proposed mechanism of action of this compound in blocking pro-fibrotic signaling pathways.
Preclinical Efficacy in Non-IPF Fibrotic Diseases
While clinical development has initially focused on IPF, preclinical studies have demonstrated the potential of this compound in a broader range of fibrotic conditions.
Kidney Fibrosis
In preclinical models of kidney fibrosis, this compound has shown significant therapeutic potential.[7] Studies in mouse models of kidney fibrosis demonstrated that this compound treatment led to a reduction in fibrosis and inflammation.[7]
Table 1: Summary of Preclinical Data in Kidney Fibrosis
| Model System | Key Findings | Reference |
| In vitro (Human Kidney Cells) | Inhibition of α-SMA expression (a marker of myofibroblast activation) in response to TGF-β stimulation. | [8] |
| In vivo (Mouse Model) | Reduced kidney fibrosis and inflammation. | [7] |
Experimental Protocol: In Vivo Mouse Model of Kidney Fibrosis
A common preclinical model for kidney fibrosis is the unilateral ureteral obstruction (UUO) model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Treatment: this compound is administered orally, once or twice daily, at varying doses (e.g., 3, 10, 30 mg/kg). A vehicle control group receives the formulation excipient.
-
Duration: Treatment is typically administered for 7-14 days.
-
Endpoints:
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Staining for α-SMA and other fibrotic markers.
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2) in kidney tissue by qRT-PCR.
-
Biochemical Analysis: Measurement of serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
The workflow for a typical preclinical in vivo study in kidney fibrosis is depicted below.
Skin Fibrosis
Table 2: Summary of Preclinical Data in Skin Fibrosis
| Model System | Key Findings | Reference |
| In vivo (Mouse Model) | Evidence of anti-fibrotic effects in skin. | [1] |
Experimental Protocol: In Vivo Mouse Model of Skin Fibrosis
The bleomycin-induced skin fibrosis model is widely used to study cutaneous fibrosis.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Procedure: Bleomycin (or saline for control) is administered daily via subcutaneous injections into a defined area on the back of the mice.
-
Treatment: this compound is administered orally, once or twice daily.
-
Duration: Treatment is typically co-administered with bleomycin for 3-4 weeks.
-
Endpoints:
-
Skin Thickness: Dermal thickness is measured using calipers.
-
Histology: Skin sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Hydroxyproline Assay: Quantification of collagen content in skin biopsies.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-SMA and collagen I.
-
Future Directions and Conclusion
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. gmdpacademy.org [gmdpacademy.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. news-medical.net [news-medical.net]
- 5. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Molecular Docking Studies of Rentosertib with Traf2- and NCK-Interacting Kinase (TNIK)
For Researchers, Scientists, and Drug Development Professionals
The Role of TNIK in Wnt Signaling
TNIK is a serine/threonine kinase that functions as a crucial activator of Wnt target genes.[1][7] In the canonical Wnt pathway, the accumulation and nuclear translocation of β-catenin lead to its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK is recruited to the promoters of Wnt target genes, where it directly interacts with the β-catenin/TCF4 complex.[1][2] TNIK then phosphorylates TCF4, a critical step for the transcriptional activation of genes that drive cell proliferation and differentiation.[1] The inhibition of TNIK is a promising therapeutic strategy to block aberrant Wnt signaling, particularly in diseases like colorectal cancer where the pathway is constitutively active.[3][7]
Experimental Protocol for Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[8][9] This protocol outlines the standard steps for docking Rentosertib into the ATP-binding site of TNIK.
2.1. Step 1: Preparation of the Receptor (TNIK)
-
Obtain Protein Structure: Download the 3D crystal structure of human TNIK from a protein database like the RCSB Protein Data Bank (PDB). If a full experimental structure is unavailable, homology modeling may be required.
-
Pre-processing: Open the PDB file in a molecular visualization tool (e.g., Discovery Studio, PyMOL).
-
Clean the Structure: Remove all non-essential molecules, including water, co-ligands, and ions from the structure. If multiple chains exist, select the one most relevant for the binding study.[10]
-
Add Hydrogens and Charges: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds. Assign appropriate partial charges using a force field like CHARMm or Gasteiger.[8][11]
-
Save the Prepared File: Save the cleaned, prepared receptor structure in a PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[11]
2.2. Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem in an SDF or MOL2 format.[10]
-
Energy Minimization: To obtain a stable, low-energy conformation, perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94).
-
Set Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Save the Prepared File: Convert the prepared ligand file to the PDBQT format, which will include its torsional tree and charge information.[11]
2.3. Step 3: Docking Simulation
-
Grid Box Generation: Define the search space for the docking simulation. A grid box is centered on the active site of TNIK (the ATP-binding pocket).[8] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.[8]
-
Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run Docking Software: Execute the docking simulation using a program like AutoDock Vina.[10] The software will systematically explore different conformations of this compound within the defined grid box, scoring each pose based on its calculated binding affinity.[8]
2.4. Step 4: Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, typically reported in kcal/mol. A lower (more negative) value indicates a stronger, more stable binding interaction.[9]
-
Pose Visualization: Analyze the top-ranked binding poses in a visualization tool. Examine the interactions between this compound and the amino acid residues in the TNIK active site.[10]
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. The number and quality of these interactions validate the stability of the predicted binding mode.[10]
-
RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful docking validation.[10]
Illustrative Docking Results
The following table summarizes hypothetical quantitative data from a molecular docking simulation of this compound with the TNIK kinase domain. These results are for illustrative purposes to demonstrate how data from such a study would be presented.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions (Hydrophobic, etc.) |
| 1 | -10.2 | 1.15 | MET-108, LYS-54 | LEU-158, VAL-41, ALA-65 |
| 2 | -9.8 | 1.34 | GLU-106, LYS-54 | LEU-158, ILE-145, PHE-168 |
| 3 | -9.5 | 1.62 | MET-108, ASP-170 | VAL-41, ALA-65, ILE-92 |
| 4 | -9.1 | 1.88 | GLU-106, SER-169 | LEU-158, PHE-168, ILE-145 |
Analysis of Illustrative Data:
-
Binding Affinity: The top-ranked pose exhibits a strong binding affinity of -10.2 kcal/mol, suggesting a stable and favorable interaction between this compound and the TNIK active site.
-
Key Interactions: The analysis reveals that this compound likely forms critical hydrogen bonds with the hinge region residue MET-108 and the catalytic LYS-54. These interactions are common for kinase inhibitors and are essential for anchoring the ligand in the ATP-binding pocket.
-
Hydrophobic Contacts: Additional stability is conferred by hydrophobic interactions with residues such as LEU-158, VAL-41, and ALA-65, which further secure the inhibitor within the binding site.
-
Validation: The low RMSD value (1.15 Å) for the top pose indicates a high degree of accuracy in replicating the theoretical binding orientation when compared to a known reference.
Conclusion
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 5. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 6. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 7. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 8. biotechworldindia.in [biotechworldindia.in]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. bioengineer.org [bioengineer.org]
Methodological & Application
Application Notes and Protocols for Rentosertib in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentosertib (also known as ISM001-055) is a first-in-class, orally active small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) and MAP4K4. Developed using a generative AI platform, this compound has shown potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF) by interrupting fibrotic signaling.[1][2] In IPF, the activation of TNIK is a driver of pathological fibrosis in the lungs.[1] By inhibiting TNIK, this compound aims to halt or potentially reverse the progression of fibrosis.[1][2] Preclinical studies have demonstrated its anti-fibrotic and anti-inflammatory effects.[1]
These application notes provide detailed protocols for in-vitro experiments using this compound to assess its effects on various cell lines. The provided methodologies for cell viability assays, Western blotting, immunofluorescence, and qPCR will enable researchers to effectively evaluate the cellular and molecular impact of this compound.
Mechanism of Action
This compound primarily functions by inhibiting TNIK, a serine/threonine kinase that is a key component in several signaling pathways. TNIK is known to be an activator of the Wnt signaling pathway, where it phosphorylates TCF4, leading to the transcription of Wnt target genes. It is also implicated in regulating the TGF-β, NF-κB, and Hippo signaling pathways. By inhibiting TNIK, this compound can modulate downstream cellular processes involved in fibrosis, such as epithelial-to-mesenchymal transition (EMT) and the production of extracellular matrix proteins.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various in-vitro assays.
Table 1: IC50 Values of this compound
| Target | Cell Line | IC50 | Reference |
| TNIK | - | 12-120 nM | |
| MAP4K4 | - | 12-120 nM | |
| TGF-β-induced α-SMA expression | MRC-5 | 27.14 nM |
Table 2: Effective In-Vitro Concentrations of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| MRC-5 | 0-3 µM | 72 hours | Reduction of TGF-β-induced α-SMA protein expression. | |
| A549 | 0-3 µM | 72 hours | Decreased expression of N-cadherin and p-SMAD2/SMAD3; Increased expression of E-cadherin. |
Experimental Protocols
Below is a general workflow for in-vitro experiments with this compound.
Cell Viability Assay (MTT Protocol)
This protocol is designed to assess the effect of this compound on the viability of adherent cell lines such as A549 or MRC-5 in a 96-well plate format.
Materials:
-
A549 or MRC-5 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT Solubilization Buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis
This protocol describes the detection of changes in protein expression (e.g., N-cadherin, p-SMAD2/SMAD3, E-cadherin) in cells treated with this compound.
Materials:
-
A549 or MRC-5 cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for N-cadherin, p-SMAD2, SMAD2/3, E-cadherin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 72 hours.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Staining
This protocol is for the visualization of protein localization (e.g., E-cadherin) within cells following this compound treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-E-cadherin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 72 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Quantitative PCR (qPCR)
This protocol is for measuring changes in the mRNA expression of target genes such as COL1A1 and MMP10 after this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (COL1A1, MMP10) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Set up the reactions in a qPCR plate, including no-template controls.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
References
Application Note: Biomarker Analysis for Monitoring Rentosertib Treatment Response in Idiopathic Pulmonary Fibrosis (IPF)
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the biomarker analysis for Rentosertib. It summarizes key clinical data, outlines the proposed signaling pathway, and offers standardized protocols for relevant experimental assays.
This compound Mechanism of Action and Signaling Pathway
Biomarkers of this compound Response
Summary of Clinical Efficacy and Biomarker Data
Table 1: Clinical Efficacy of this compound (Phase IIa GENESIS-IPF Trial)
| Treatment Group | N | Mean Change in FVC from Baseline (mL) |
|---|---|---|
| Placebo | 17 | -20.3 |
| This compound 30 mg QD | 18 | Data not specified in sources |
| This compound 30 mg BID | 18 | Data not specified in sources |
| This compound 60 mg QD | 18 | +98.4 |
Table 2: Key Serum Biomarker Changes with this compound Treatment (60 mg QD Group)
| Biomarker | Protein Function | Observed Change | Correlation with FVC |
|---|---|---|---|
| COL1A1 | Collagen Type I Alpha 1 Chain (Pro-fibrotic) | ↓ (Decreased) | Yes |
| MMP10 | Matrix Metallopeptidase 10 (Pro-fibrotic) | ↓ (Decreased) | Yes |
| FAP | Fibroblast Activation Protein (Pro-fibrotic) | ↓ (Decreased) | Yes |
| IL-10 | Interleukin-10 (Anti-inflammatory) | ↑ (Increased) | Yes |
Experimental Workflow and Protocols
A robust biomarker analysis plan requires a systematic workflow from patient sample acquisition through data interpretation. The following diagram outlines a typical workflow for analyzing serum biomarkers and clinical imaging data for this compound.
Protocol 1: Multiplex Immunoassay for Serum Biomarker Profiling
This protocol provides a general framework for quantifying multiple serum proteins (e.g., COL1A1, MMP10, FAP, IL-10) simultaneously using a bead-based multiplex immunoassay platform (e.g., Luminex).
4.1.1 Reagents and Materials
-
Multiplex immunoassay kit with capture antibody-coupled beads, detection antibodies, and standards for target proteins (COL1A1, MMP10, FAP, IL-10, etc.)
-
Patient serum samples, stored at -80°C
-
Assay buffer and wash buffer
-
Streptavidin-Phycoerythrin (SAPE)
-
Calibrated multiplex plate reader
-
96-well filter plates
-
Plate shaker
-
Deionized water
4.1.2 Sample Preparation
-
Thaw patient serum samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
Dilute the serum supernatant in the provided assay buffer as per the kit manufacturer's instructions. The dilution factor is critical and must be optimized for the specific analyte panel.
4.1.3 Assay Procedure
-
Prepare the standard curve by performing serial dilutions of the protein standard cocktail.
-
Pre-wet the 96-well filter plate with wash buffer, then aspirate completely using a vacuum manifold.
-
Add the antibody-coupled bead mixture to each well.
-
Wash the beads twice with wash buffer.
-
Add 50 µL of prepared standards, controls, and diluted patient samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for 2 hours, protected from light.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add SAPE to each well and incubate on a shaker for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Resuspend the beads in sheath fluid or reading buffer.
4.1.4 Data Acquisition and Analysis
-
Acquire data on a calibrated multiplex plate reader. Set the instrument to read a minimum of 50-100 beads per analyte per well.
-
Generate a standard curve for each analyte using a five-parameter logistic (5-PL) curve fit.
-
Calculate the concentration of each biomarker in the patient samples by interpolating their median fluorescence intensity (MFI) values against the standard curve.
-
Normalize data as required and perform statistical analysis to compare baseline and on-treatment samples.
Protocol 2: Quantitative High-Resolution CT (HRCT) Image Analysis
4.2.1 Image Acquisition
-
Perform thoracic HRCT scans on patients at baseline and subsequent time points (e.g., 12 weeks).
-
Use a standardized scanning protocol: thin-slice (≤1.5 mm) acquisitions, performed at full inspiration.
-
Ensure consistent reconstruction algorithms and kernel (e.g., a sharp, high-spatial-frequency kernel) are used for all scans from a given patient.
4.2.2 Image Analysis using Deep-Learning
-
The software should be trained to identify and quantify patterns of pulmonary fibrosis, including reticulation, honeycombing, and ground-glass opacities.
-
Run the algorithm on the baseline and follow-up HRCT scans for each patient.
-
The output should provide quantitative metrics, such as:
-
Percentage of total lung volume affected by fibrosis.
-
Volume (in mL) of fibrotic tissue.
-
Changes in these metrics between time points.
-
4.2.3 Data Interpretation
-
Compare the quantitative HRCT data between treatment and placebo groups.
-
A decrease or stabilization in the volume of fibrotic tissue in the this compound group compared to an increase in the placebo group would suggest a positive treatment effect.
-
Correlate the changes in quantitative HRCT metrics with changes in FVC and serum biomarker levels to build a comprehensive picture of treatment response.
Conclusion
References
- 1. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 2. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 3. AI-Discovered Drug this compound Shows Promising Phase IIa Results for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 4. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 5. Qureight analyses of Insilico Medicine’s Phase IIa this compound data support preliminary efficacy results and future trial expansion | Drug Discovery News [drugdiscoverynews.com]
- 6. news-medical.net [news-medical.net]
- 7. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]
- 11. discover-pharma.com [discover-pharma.com]
Application Notes and Protocols for Measuring TNIK Inhibition by Rentosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNIK Signaling Pathway
TNIK is a key downstream component of the Wnt/β-catenin signaling pathway.[3] Upon Wnt ligand binding to its receptor complex (Frizzled/LRP5/6), a signaling cascade is initiated that leads to the inactivation of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC, which are involved in cell proliferation and survival.[6][7][8] TNIK interacts with and phosphorylates TCF4, a critical step for the transcriptional activation of Wnt target genes.[3] Rentosertib, by inhibiting the kinase activity of TNIK, is expected to block this phosphorylation event, thereby suppressing Wnt-driven gene expression.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its effects on downstream cellular markers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 / Kd | Reference |
| TNIK (enzymatic assay) | N/A | 31 nM (IC50) | [9] |
| TNIK (binding affinity) | N/A | 4.32 nM (Kd) | [9] |
| TGF-β-induced α-SMA expression | MRC-5 | 27.14 nM (IC50) | [9][10] |
Table 2: Cellular Effects of this compound
| Assay | Cell Line | Effect of this compound Treatment | Reference |
| Epithelial-to-Mesenchymal Transition (EMT) | A549 | Inhibition of TGF-β-induced EMT, decreased N-cadherin and p-SMAD2/SMAD3, increased E-cadherin. | [10] |
| Fibroblast-to-Myofibroblast Transition (FMT) | A549 | Inhibition of TGF-β-induced FMT. | [10] |
| Wnt/β-catenin, TGF-β–SMAD2, TNF-α–NF-κB, YAP–TAZ signaling | Primary lung fibroblasts | Potent inhibition of these key fibrotic pathways. | [9] |
| Cellular Senescence | Multiple models | Decreased cellular senescence. | [11] |
Table 3: Downstream Biomarker Modulation by this compound (from Clinical Trials)
| Biomarker | Effect in High-Dose Group | Reference |
| COL1A1 (profibrotic) | Significantly reduced | [12] |
| MMP10 (profibrotic) | Significantly reduced | [12] |
| FAP (profibrotic) | Significantly reduced | [12] |
| IL-10 (anti-inflammatory) | Increased | [12] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to measure the inhibitory effects of this compound on TNIK.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines that are dependent on Wnt signaling.
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordhealthtech.com [firstwordhealthtech.com]
- 5. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted repression of AXIN2 and MYC gene expression using designer TALEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (INS018_055, ISM001-055) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
Application Notes and Protocols: Immunohistochemical Detection of TNIK in Lung Tissue
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) analysis of TRAF2 and NCK interacting kinase (TNIK) expression in human lung tissue. This document is intended for researchers, scientists, and drug development professionals investigating the role of TNIK in lung cancer and other pulmonary diseases.
Introduction
TRAF2 and NCK interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation and signal transduction. Emerging evidence has implicated TNIK as a significant player in oncology, particularly in lung cancer. It is a positive regulator of the WNT signaling pathway and is involved in pathways that drive cell proliferation and survival.[1][2] Studies have identified TNIK as a potential therapeutic target in both Lung Squamous Cell Carcinoma (LSCC) and Lung Adenocarcinoma (LUAD).[3][4][5] Accurate and reliable detection of TNIK expression and localization in lung tissue is therefore critical for both basic research and the development of targeted therapies.
Quantitative Data Summary
TNIK expression is frequently altered in lung cancer, with notable differences between histological subtypes. The following tables summarize key quantitative data on TNIK expression from published studies.
Table 1: TNIK Gene Amplification and Protein Expression in Lung Cancer Subtypes
| Cancer Subtype | Gene Amplification Frequency | Protein Expression (Upregulation) | Primary Localization | Data Source |
| Lung Squamous Cell Carcinoma (LSCC) | ~50% | 27.4% | Nucleus | The Cancer Genome Atlas (TCGA)[3][6] |
| Lung Adenocarcinoma (LUAD) | 3-4% | 2.3% | Cytoplasm | The Cancer Genome Atlas (TCGA)[3][6] |
Signaling Pathways Involving TNIK in Lung Cancer
TNIK is a key node in multiple signaling pathways that are critical to cancer progression. Understanding these pathways provides context for the interpretation of TNIK expression patterns.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. TNIK Is a Therapeutic Target in Lung Squamous Cell Carcinoma and Regulates FAK Activation through Merlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNIK Regulates Cytoskeletal Organization to Promote Focal Adhesion Turnover and Mitosis in Lung Adenocarcinoma [imrpress.com]
Application Notes and Protocols for Investigating Rentosertib in Combination with Nintedanib or Pirfenidone in Fibrosis Research
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of combining Rentosertib with standard-of-care antifibrotic agents, nintedanib or pirfenidone. The protocols outlined below are intended for preclinical research to explore the safety and efficacy of these combination therapies in models of fibrosis.
Introduction
Nintedanib is a multi-targeted tyrosine kinase inhibitor that targets receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[15][16][17] This inhibition interferes with fibroblast proliferation, migration, and differentiation.[1][16]
Pirfenidone is an antifibrotic agent with anti-inflammatory properties.[18][19] Its precise mechanism is not fully understood, but it is known to downregulate the production of growth factors and procollagens I and II.[2][18][19][20][21]
The distinct mechanisms of action of this compound, nintedanib, and pirfenidone provide a strong rationale for investigating their potential synergistic or additive effects in combination therapy for IPF.[3][22] This document outlines protocols for preclinical evaluation of these combinations.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Nintedanib or Pirfenidone
| Treatment Group | α-SMA Expression (% of control) | Collagen I Deposition (% of control) | Fibroblast Proliferation (IC50, µM) |
| Vehicle Control | 100 | 100 | - |
| TGF-β1 (10 ng/mL) | 250 ± 15 | 300 ± 20 | - |
| This compound (X µM) + TGF-β1 | |||
| Nintedanib (Y µM) + TGF-β1 | |||
| Pirfenidone (Z µM) + TGF-β1 | |||
| This compound (X µM) + Nintedanib (Y µM) + TGF-β1 | |||
| This compound (X µM) + Pirfenidone (Z µM) + TGF-β1 |
Data to be presented as mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µ g/lung ) | Total BALF Cell Count (x10^5) |
| Saline Control | |||
| Bleomycin + Vehicle | |||
| Bleomycin + this compound (dose) | |||
| Bleomycin + Nintedanib (dose) | |||
| Bleomycin + Pirfenidone (dose) | |||
| Bleomycin + this compound + Nintedanib | |||
| Bleomycin + this compound + Pirfenidone |
Data to be presented as mean ± standard error of the mean for each treatment group (n=8-10 animals per group).
Experimental Protocols
In Vitro Assessment of Antifibrotic Activity
This protocol aims to evaluate the combined effect of this compound and nintedanib or pirfenidone on fibroblast activation and extracellular matrix deposition in vitro.
1.1. Cell Culture
-
Human lung fibroblasts (HLFs) from healthy donors or IPF patients.
-
Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
1.2. Fibroblast-to-Myofibroblast Transition (FMT) Assay [23][24]
-
Seed HLFs in 96-well plates.
-
Once confluent, starve cells in serum-free DMEM for 24 hours.
-
Pre-treat cells with this compound, nintedanib, pirfenidone, or combinations for 1 hour.
-
Induce fibrosis by adding transforming growth factor-beta 1 (TGF-β1) at a final concentration of 10 ng/mL.
-
Incubate for 48 hours.
-
Fix, permeabilize, and stain for α-smooth muscle actin (α-SMA) and nuclei (DAPI).
-
Analyze using high-content imaging.
1.3. Collagen Deposition Assay
-
Follow steps 1-5 of the FMT assay.
-
Fix cells and stain for Collagen Type I.
-
Quantify collagen deposition using high-content imaging.[24]
1.4. Cell Proliferation Assay
-
Seed HLFs in 96-well plates.
-
Treat with serial dilutions of single agents and combinations.
-
After 72 hours, assess cell viability using a standard MTS or WST-1 assay.
-
Calculate the half-maximal inhibitory concentration (IC50).
In Vivo Evaluation in a Murine Model of Pulmonary Fibrosis
This protocol describes the use of a bleomycin-induced lung fibrosis model to assess the in vivo efficacy of the combination therapies.[18][25][26]
2.1. Animal Model
-
Use 8-10 week old male C57BL/6 mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (1.5-3.0 U/kg).[25][26] Saline-instilled mice will serve as controls.
2.2. Drug Administration
-
Begin treatment 7 days after bleomycin administration (therapeutic regimen).
-
Administer this compound, nintedanib, pirfenidone, or combinations daily via oral gavage for 14 days.
-
A vehicle control group will receive the delivery vehicle alone.
2.3. Endpoint Analysis (Day 21)
-
Histopathology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess collagen deposition. Score fibrosis severity using the Ashcroft scoring system.[26]
-
Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.[26][27]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure total and differential cell counts as a marker of inflammation.[26]
Molecular Mechanism Analysis
3.1. Western Blotting
-
Analyze protein expression of key fibrotic markers (α-SMA, Collagen I, Fibronectin) and signaling proteins (p-SMAD3, p-AKT, TNIK) in cell lysates or lung tissue homogenates.[28][29][30][31]
-
Use β-actin or GAPDH as a loading control.[32]
3.2. Quantitative Real-Time PCR (RT-qPCR)
-
Measure the mRNA expression levels of profibrotic genes (e.g., ACTA2, COL1A1, FN1, TGFB1) in cells or lung tissue.[33][34][35]
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Signaling pathways in fibrosis and targets of this compound, Nintedanib, and Pirfenidone.
Caption: Workflow for in vitro evaluation of combination therapies.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone: Uses, Interactions, Mechanism of Action, and More [minicule.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mymedisage.com [mymedisage.com]
- 5. Frontiers | Efficacy and safety of combination therapy with pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis [frontiersin.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 8. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 9. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 10. Qureight analyses of Insilico Medicine’s Phase IIa this compound data support preliminary efficacy results and future trial expansion | Drug Discovery News [drugdiscoverynews.com]
- 11. news-medical.net [news-medical.net]
- 12. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 13. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AI-Discovered Drug this compound Shows Promising Phase IIa Results for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 15. Nintedanib - Wikipedia [en.wikipedia.org]
- 16. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 17. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 18. Pirfenidone - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 21. atsjournals.org [atsjournals.org]
- 22. Combined therapy with pirfenidone and nintedanib counteracts fibrotic silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. news-medical.net [news-medical.net]
- 25. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. A humanized animal model of pulmonary fibrosis based on cellular senescence | European Respiratory Society [publications.ersnet.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Western blot analysis of lung tissue [bio-protocol.org]
- 30. Western blot analysis of cultured fibroblasts [bio-protocol.org]
- 31. bosterbio.com [bosterbio.com]
- 32. frontiersin.org [frontiersin.org]
- 33. pubcompare.ai [pubcompare.ai]
- 34. mcgill.ca [mcgill.ca]
- 35. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes & Protocols: Forced Vital Capacity (FVC) as a Key Endpoint in Rentosertib Clinical Trials for Idiopathic Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction: Rentosertib and the Role of FVC in IPF
2.0 this compound's Mechanism of Action: TNIK Signaling Pathway
3.0 this compound Phase IIa Clinical Trial Overview
3.1 Study Design
3.2 Treatment Cohorts Participants were randomized into one of four groups:
4.0 Quantitative Data Summary: FVC Endpoint Results
| Treatment Group | N | Mean Change in FVC from Baseline (mL) at 12 Weeks |
| Placebo | 17 | -20.3[1][4][11] |
| This compound 30 mg QD | 18 | -27.0[11] |
| This compound 30 mg BID | 18 | +19.7[11] |
| This compound 60 mg QD | 18 | +98.4 [1][4][8][11] |
Table 1: Summary of Forced Vital Capacity (FVC) changes in the this compound Phase IIa trial.
5.0 Protocol: Standardized FVC Measurement in Clinical Trials
To ensure the integrity and reliability of FVC data, a standardized protocol is essential.[2] The following methodology is based on established best practices for spirometry in clinical research.
5.1 Objective To obtain accurate and repeatable FVC measurements for the assessment of lung function in clinical trial participants.
5.2 Equipment
-
A spirometer that meets the American Thoracic Society (ATS) and European Respiratory Society (ERS) performance standards.
-
Disposable mouthpieces and nose clips.
-
Calibration syringe (3-liter).
5.3 Quality Control
-
The spirometer must be calibrated daily before testing using a 3-liter syringe.
-
Technicians must undergo rigorous and standardized training on all procedures.[2]
5.4 Patient Preparation
-
Instruct the patient to avoid smoking for at least 1 hour before the test.
-
Instruct the patient to avoid consuming alcohol for at least 4 hours before the test.
-
Instruct the patient to avoid vigorous exercise for at least 30 minutes before the test.
-
Instruct the patient to wear loose, comfortable clothing that does not restrict chest or abdominal movement.
-
Record the patient's age, height, and weight accurately.
5.5 FVC Maneuver Procedure
-
Explanation: Clearly explain and demonstrate the maneuver to the patient. Emphasize the need for a maximal inhalation followed immediately by a rapid, forceful, and complete exhalation.
-
Positioning: The patient should be seated upright in a chair with their feet flat on the floor.
-
Nose Clip: Apply the nose clip securely to prevent air from escaping through the nostrils.
-
Inhalation: Instruct the patient to take a full, deep breath, inhaling as much air as possible until the lungs are completely full.
-
Exhalation: Without pausing, the patient should place their lips securely around the mouthpiece and blast the air out as hard and as fast as possible.
-
Coaching: The technician must provide firm and encouraging coaching throughout the maneuver, urging the patient to "blast it out" and "keep going, keep going" for at least 6 seconds.
-
Completion: The test is complete when there is no further airflow for at least 1 second (a plateau on the volume-time curve).
-
Repetition: Repeat the maneuver until at least three acceptable efforts are obtained.
5.6 Acceptability and Repeatability Criteria
-
Acceptability:
-
The maneuver must be free from artifacts such as coughing, glottis closure, or leaks.
-
Must have a good start with a sharp rise in the flow-volume loop (extrapolated volume <5% of FVC or 150 mL).
-
Must show at least 6 seconds of exhalation.
-
-
Repeatability:
-
A minimum of three acceptable maneuvers must be recorded.
-
The two largest FVC values and the two largest Forced Expiratory Volume in 1 second (FEV1) values must be within 150 mL of each other.[12]
-
5.7 Data Recording The highest FVC value from the acceptable and repeatable maneuvers is recorded as the final result for that visit.
References
- 1. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 2. worldwide.com [worldwide.com]
- 3. Using forced vital capacity (FVC) in the clinic to monitor patients with idiopathic pulmonary fibrosis (IPF): pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 5. 3 Remarkable Things To Know About this compound: The World’s First AI-Made Drug | by Dr. Ayushi Bamania | Middle-Pause | Medium [medium.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 11. news-medical.net [news-medical.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols: High-Content Imaging for Assessing the Anti-Fibrotic Effects of Rentosertib on Fibroblast Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for utilizing high-content imaging (HCI) to quantify the inhibitory effects of Rentosertib on fibroblast activation. HCI offers a powerful, high-throughput method to analyze cellular phenotypes, making it an ideal tool for screening and characterizing potential anti-fibrotic compounds.[6][7]
Mechanism of Action: this compound and TNIK Inhibition
TNIK is a serine-threonine kinase that plays a crucial role in multiple signaling pathways implicated in fibrosis, including Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Nuclear Factor-kappa B (NF-κB).[4] The activation of these pathways in fibroblasts leads to their differentiation into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and the excessive production of ECM proteins like collagen I.[4][7] this compound, by selectively inhibiting TNIK, disrupts these pro-fibrotic signaling cascades, thereby reducing myofibroblast activation and ECM deposition.[1]
Quantitative Data Summary
Preclinical studies have demonstrated the potent anti-fibrotic activity of this compound in various in vitro models of fibroblast activation. The following tables summarize the key quantitative data on the inhibitory effects of this compound on markers of fibrosis.
| Cell Line | Treatment | Parameter Measured | IC50 Value |
| MRC-5 (Lung Fibroblasts) | TGF-β induced | α-SMA expression | 27.14 nM[4] |
| Fibroblasts from IPF patients | TGF-β mediated | α-SMA expression | 50 nM[8] |
| LX-2 (Hepatic Stellate Cells) | - | Collagen I expression | 63 nM[8] |
| LX-2 (Hepatic Stellate Cells) | - | α-SMA expression | 123 nM[8] |
Table 1: In Vitro Efficacy of this compound on Fibroblast Activation Markers
| Parameter | Placebo | This compound (60 mg QD) |
| Mean Change in FVC from Baseline | -20.3 mL[9] | +98.4 mL[9] |
| Reduction in Profibrotic Proteins | - | Significant reduction in COL1A1, MMP10, FAP[5] |
Table 2: Key Phase IIa Clinical Trial Results for this compound in IPF Patients (12-week treatment)
Experimental Protocols
The following protocols provide a detailed methodology for conducting high-content imaging assays to evaluate the effects of this compound on fibroblast activation.
Protocol 1: High-Content Imaging of α-SMA Expression in Human Lung Fibroblasts
This protocol describes the methodology for quantifying the effect of this compound on TGF-β1-induced α-SMA expression in primary human lung fibroblasts (HLFs).
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium-2 (FGM-2)
-
TGF-β1 (human, recombinant)
-
This compound
-
384-well clear-bottom imaging plates
-
Primary antibody: Anti-α-Smooth Muscle Actin (α-SMA)
-
Secondary antibody: Alexa Fluor conjugated secondary antibody
-
Nuclear stain: Hoechst 33342
-
Cytoplasmic stain: HCS CellMask™ Green
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts in a 384-well clear-bottom imaging plate at a density that will result in a sub-confluent monolayer at the end of the experiment. Culture the cells in FGM-2 medium.
-
Serum Starvation: Once the cells have adhered, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control to the appropriate wells.
-
Fibroblast Activation: After a pre-incubation period with the compound (e.g., 1 hour), add TGF-β1 to all wells except for the negative control wells to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody against α-SMA.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody.
-
Counterstain with Hoechst 33342 for nuclei and HCS CellMask™ Green for the cytoplasm.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Use image analysis software to segment the cells into nuclear, cytoplasmic, and whole-cell compartments. Quantify the mean fluorescence intensity of α-SMA staining within the cytoplasm of each cell.
Protocol 2: High-Content Imaging of Collagen I Deposition
This protocol outlines a method to quantify the effect of this compound on TGF-β1-induced collagen I deposition by human lung fibroblasts.
Materials:
-
Same as Protocol 1, with the addition of a primary antibody against Collagen Type I.
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment and Fibroblast Activation: Follow steps 3 and 4 from Protocol 1.
-
Incubation: Incubate the plate for 7 days to allow for sufficient ECM deposition.
-
Fixation and Permeabilization: Follow step 6 from Protocol 1.
-
Immunostaining:
-
Block non-specific binding.
-
Incubate with a primary antibody against Collagen Type I.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody.
-
Counterstain with Hoechst 33342 for nuclei.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the total fluorescence intensity of Collagen I staining per well or per cell.
Conclusion
High-content imaging provides a robust and scalable platform for evaluating the anti-fibrotic effects of novel therapeutics like this compound. The protocols outlined in these application notes, in conjunction with the provided quantitative data, offer a comprehensive guide for researchers to assess the potent inhibitory activity of this compound on key markers of fibroblast activation. These methods can be adapted for screening other anti-fibrotic compounds and for further elucidating the molecular mechanisms underlying fibrotic diseases. The promising preclinical and clinical data for this compound underscore the potential of targeting TNIK as a novel therapeutic strategy for idiopathic pulmonary fibrosis.
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Application of a High-Content Screening Assay Utilizing Primary Human Lung Fibroblasts to Identify Antifibrotic Drugs for Rapid Repurposing in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 9. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
Mimicking Rentosertib Effects Through Lentiviral shRNA Knockdown of TNIK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle
The central hypothesis is that the specific genetic knockdown of TNIK using lentiviral shRNA will phenocopy the cellular and molecular effects observed with the small molecule inhibitor, Rentosertib. Both methodologies aim to reduce the functional activity of the TNIK protein, thereby impacting downstream signaling pathways. This comparative approach allows for the specific attribution of observed effects to the inhibition of TNIK, distinguishing them from potential off-target effects of a chemical inhibitor.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of TNIK inhibition through either shRNA knockdown or treatment with TNIK inhibitors like this compound. It is important to note that direct side-by-side comparisons in the same study are limited in the current literature.
Table 1: Effects of TNIK Knockdown on Wnt Signaling Pathway Components
| Cell Line | Method | Target Gene | Change in Expression | Reference |
| HCT116 | Doxycycline-induced shRNA | TCF4 | Decrease | [11] |
| HCT116 | Doxycycline-induced shRNA | cMyc | Decrease | [11] |
| DLD1 | Doxycycline-induced shRNA | TCF4 | Decrease | [11] |
| DLD1 | Doxycycline-induced shRNA | cMyc | Decrease | [11] |
| SW480 | shRNA | CD44 | Decrease | [3] |
| SW480 | shRNA | c-MYC | Decrease | [3] |
| SW480 | shRNA | Cyclin D1 | Decrease | [3] |
Table 2: IC50 Values of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| TNIK | 12-120 nM | Biochemical Assay | [12] |
| MAP4K4 | 12-120 nM | Biochemical Assay | [12] |
| TGF-β-induced α-SMA expression | 27.14 nM | MRC-5 cells | [12] |
Table 3: Effects of TNIK Knockdown and this compound on Cellular Phenotypes
| Condition | Cell Line | Parameter | Observation | Reference |
| TNIK siRNA knockdown | Lung Adenocarcinoma Cells | Cell Growth | Inhibition | [13] |
| TNIK siRNA knockdown | Lung Adenocarcinoma Cells | Cell Movement | Inhibition | [13] |
| TNIK siRNA knockdown | Human Renal Proximal Tubule Epithelial Cells | Cell Viability | Reduced | [14] |
| TNIK siRNA knockdown | Human Renal Proximal Tubule Epithelial Cells | Apoptosis | Increased | [14] |
| This compound (0-3 µM) | A549 cells | N-cadherin expression | Decreased | [12] |
| This compound (0-3 µM) | A549 cells | E-cadherin expression | Increased | [12] |
| This compound (0-3 µM) | A549 cells | p-SMAD2/SMAD3 expression | Decreased | [12] |
| Adenovirus-mediated TNIK downregulation | SW480 cells | Apoptosis | Intrinsic apoptosis triggered | [3] |
Signaling Pathways and Experimental Workflows
TNIK Signaling Pathway
Caption: TNIK's role in the canonical Wnt signaling pathway.
Experimental Workflow: Lentiviral shRNA Knockdown and Analysis
Caption: Workflow for TNIK knockdown and subsequent analysis.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting TNIK and a non-targeting control
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Plate 1x10^6 HEK293T cells in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Day 2: In separate tubes, prepare the transfection cocktail for each shRNA construct:
-
500 ng pLKO.1-shRNA plasmid
-
500 ng psPAX2 packaging plasmid
-
50 ng pMD2.G envelope plasmid
-
Bring the volume to 100 µL with Opti-MEM.
-
-
Add 3.1 µL of FuGENE HD transfection reagent to the DNA mixture.
-
Incubate for 20 minutes at room temperature.
-
Gently add the mixture dropwise to the HEK293T cells.
-
Incubate at 37°C for 12-15 hours.
-
Day 3: Replace the medium with fresh DMEM containing 10% FBS and antibiotics.
-
Day 4 & 5: Harvest the lentiviral supernatant, pool it, and centrifuge to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., cancer cell line)
-
Lentiviral particles (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Puromycin (for selection)
Procedure:
-
Day 1: Plate 5x10^4 target cells per well in a 12-well plate.
-
Day 2: Add polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) beforehand).
-
Incubate for 24 hours.
-
Day 3: Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Continue to select for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days.
-
Expand the puromycin-resistant cells for subsequent experiments.
Protocol 3: Western Blot Analysis for TNIK Knockdown and Downstream Targets
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the TNIK knockdown and control cells and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH).
Protocol 4: Cell Viability Assay (MTT)
Materials:
-
TNIK knockdown and control cells
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
After the desired treatment period, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
TNIK knockdown and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 6: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
TNIK knockdown and control cells
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Lentiviral shRNA-mediated knockdown of TNIK serves as a robust and specific method to investigate the functional roles of this kinase and to validate it as a therapeutic target. The observed effects on Wnt signaling, cell viability, and apoptosis upon TNIK knockdown are consistent with the reported mechanisms of action for the TNIK inhibitor this compound. By employing the protocols and comparative data presented in these application notes, researchers can effectively mimic the effects of this compound, providing a valuable tool for target validation and mechanistic studies in the fields of oncology and fibrosis research.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. TNIK | Insilico Medicine [insilico.com]
- 6. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]
- 11. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. TNIK depletion induces inflammation and apoptosis in injured renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Rentosertib in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rentosertib (also known as ISM001-055 or INS018_055). These resources are designed to address challenges related to the compound's poor solubility in aqueous solutions during in vitro and other experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial stock solutions, using an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds like this compound. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent itself.
Q4: Can I store this compound solutions for long periods?
A4: It is recommended to prepare fresh dilutions from your DMSO stock for each experiment. If you need to store the DMSO stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Aqueous solutions of this compound should be used immediately and not stored, as the compound may precipitate out of solution over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock into aqueous buffer or cell culture medium. | 1. The aqueous solubility limit of this compound has been exceeded. 2. The compound is "crashing out" of solution upon dilution. | 1. Reduce the final concentration: If your experimental design allows, try using a lower final concentration of this compound. 2. Stepwise dilution: Instead of a single large dilution, add the DMSO stock to a small volume of pre-warmed (37°C) medium or buffer, mix gently, and then add this intermediate dilution to the final volume. 3. Increase the DMSO concentration: If your cells can tolerate it, you might slightly increase the final DMSO percentage (e.g., up to 1%), but this must be validated with a vehicle control. 4. Use of a co-solvent or surfactant: Consider the use of a non-toxic concentration of a co-solvent like ethanol or a surfactant like Tween® 20 or Pluronic® F-68 in your final assay medium. The compatibility and potential effects of these additives on your specific assay should be tested beforehand. |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Incomplete dissolution of the compound in the stock solution. 2. Precipitation of the compound in the assay plate over time. | 1. Ensure complete dissolution of the stock: After adding DMSO to the this compound powder, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex or sonicate briefly to ensure all solids are dissolved. Visually inspect the solution for any particulates before use. 2. Check for precipitation during the experiment: Before ending your experiment, inspect the wells of your culture plate under a microscope for any signs of compound precipitation. If precipitation is observed, the effective concentration of the drug is lower than intended. Consider the solutions for precipitation mentioned above. 3. Reduce incubation time: If the compound is precipitating over long incubation periods, a shorter treatment time might be necessary if the experimental design allows. |
| Difficulty dissolving the initial this compound powder in DMSO. | The compound may be in a highly crystalline state. | 1. Gentle heating: Warm the DMSO solution to 37°C. 2. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution. 3. Vortexing: Vortex the solution for 1-2 minutes. |
Data Summary
| Solvent/Solution | Expected Solubility | Notes |
| Water | Very Low | This compound is hydrophobic and not readily soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, direct dissolution in PBS is not recommended. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent, but DMSO is generally preferred for primary stock. |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | Low | The presence of serum proteins can slightly improve solubility compared to buffer alone, but precipitation can still occur at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Preparing Working Dilutions in Aqueous Medium
-
Objective: To dilute the this compound DMSO stock into an aqueous medium (e.g., cell culture medium) for experiments, minimizing precipitation.
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions if necessary to achieve the final desired concentration. It is often better to perform an intermediate dilution in the aqueous medium.
-
For the final dilution step, add the this compound stock solution (or intermediate dilution) to the pre-warmed aqueous medium while gently vortexing or swirling the tube. Do not add the aqueous medium to the DMSO stock.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
Use the final working solution immediately.
-
Visualizations
Caption: Simplified signaling pathways involving TNIK, a target of this compound.
Caption: Recommended workflow for preparing this compound for experiments.
References
- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. From Start to Phase 1 in 30 Months | Insilico Medicine [insilico.com]
- 5. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 6. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
Navigating Rentosertib Efficacy Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is Rentosertib and what is its primary target?
Q2: What is the established mechanism of action for this compound in the context of Idiopathic Pulmonary Fibrosis (IPF)?
Q3: Are there any known conflicting results in the clinical efficacy studies of this compound?
Q4: What are the reported side effects of this compound in clinical trials?
Q5: Where can I find information on the preclinical development of this compound?
Troubleshooting Experimental Variability
Discrepancies in experimental outcomes can arise from a variety of factors. This section provides guidance on troubleshooting common issues that may be encountered during in vitro and in vivo studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Recommendation |
| In vitro: Reduced or no inhibition of fibroblast-to-myofibroblast transition. | 1. Suboptimal TGF-β stimulation: Insufficient or inconsistent activation of the fibrotic cascade. | - Validate TGF-β activity: Ensure the batch and concentration of TGF-β are effective in inducing myofibroblast differentiation. A dose-response curve for TGF-β is recommended.- Optimize stimulation time: The duration of TGF-β exposure can influence the degree of differentiation. |
| 2. Cell line variability: Primary human lung fibroblasts (HLFs) can exhibit donor-to-donor variability in their response to stimuli. | - Use multiple donor cell lines: To ensure the observed effects are not donor-specific.- Characterize cell lines: Confirm the expression of key fibrotic markers at baseline. | |
| 3. This compound degradation: Improper storage or handling of the compound. | - Follow storage recommendations: Store this compound according to the manufacturer's instructions.- Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment. | |
| In vivo: High variability in the bleomycin-induced lung fibrosis model. | 1. Inconsistent bleomycin administration: Uneven delivery of bleomycin to the lungs can lead to variable fibrosis. | - Standardize administration technique: Ensure consistent intratracheal or oropharyngeal aspiration technique.- Verify bleomycin dose: Carefully calculate and administer the correct dose based on animal weight. |
| 2. Animal strain and age: Different mouse strains have varying susceptibility to bleomycin-induced fibrosis. Age is also a critical factor. | - Use appropriate strain: The C57BL/6 strain is highly susceptible to bleomycin-induced fibrosis.[9]- Use aged mice: Aged mice can provide a more clinically relevant model of IPF.[9] | |
| 3. Timing of this compound treatment: The therapeutic window for intervention can impact efficacy. | - Initiate treatment at the appropriate phase: Administer this compound during the fibrotic phase (typically after day 7) rather than the acute inflammatory phase.[10] | |
| General: Discrepancies in biomarker analysis. | 1. Sample handling and processing: Inconsistent sample collection and storage can affect biomarker levels. | - Standardize protocols: Use consistent protocols for serum/plasma collection, processing, and storage.- Minimize freeze-thaw cycles. |
| 2. Assay sensitivity and specificity: The choice of assay and antibody can influence results. | - Validate assays: Ensure the assays for biomarkers like COL1A1, MMP10, FAP, and IL-10 are validated for the specific sample type.- Use appropriate controls. |
Quantitative Data Summary
The following table summarizes the key efficacy data from the Phase IIa clinical trial of this compound in patients with IPF.
| Treatment Group | Number of Patients (n) | Mean Change in FVC from Baseline (mL) |
| Placebo | 17 | -20.3 |
| This compound 30 mg QD | 18 | -27.0 |
| This compound 30 mg BID | 18 | +19.7 |
| This compound 60 mg QD | 18 | +98.4 |
FVC: Forced Vital Capacity; QD: Once Daily; BID: Twice Daily
Experimental Protocols
In Vitro: Fibroblast-to-Myofibroblast Transition (FMT) Assay
This protocol outlines a typical in vitro experiment to assess the efficacy of this compound in inhibiting the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Cell Culture:
-
Culture primary human lung fibroblasts (HLFs) from healthy donors or IPF patients in fibroblast growth medium.
-
Plate cells in 96-well plates at an appropriate density.
-
-
Treatment:
-
Starve cells in serum-free medium for 24 hours.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate cells with recombinant human TGF-β1 (typically 5-10 ng/mL) to induce myofibroblast differentiation.
-
-
Endpoint Analysis (48-72 hours post-stimulation):
-
Immunofluorescence: Fix and permeabilize cells. Stain for α-smooth muscle actin (α-SMA), a marker of myofibroblasts, and a nuclear counterstain (e.g., DAPI).
-
High-Content Imaging: Acquire and analyze images to quantify the intensity and distribution of α-SMA staining.
-
Western Blot: Lyse cells and analyze protein expression of α-SMA and other fibrotic markers.
-
qPCR: Extract RNA and analyze the gene expression of fibrotic markers (e.g., ACTA2, COL1A1).
-
In Vivo: Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes a common animal model used to evaluate the anti-fibrotic potential of therapeutic compounds.
-
Animal Model:
-
Use 8-12 week old male C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg). Control animals receive sterile saline.
-
-
This compound Administration:
-
Begin daily oral gavage of this compound or vehicle control on day 7 post-bleomycin administration and continue until the end of the study (typically day 21 or 28).
-
-
Endpoint Analysis:
-
Histology: Harvest lungs, fix, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for overall lung morphology.
-
Hydroxyproline Assay: Quantify total collagen content in lung homogenates.
-
Immunohistochemistry: Stain lung sections for α-SMA to identify myofibroblasts.
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.
-
Visualizations
This compound's Proposed Mechanism of Action in Fibrosis
Caption: this compound inhibits TNIK, a key node in pro-fibrotic signaling pathways.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound in a bleomycin-induced lung fibrosis model.
References
- 1. 3 Remarkable Things To Know About this compound: The World’s First AI-Made Drug | by Dr. Ayushi Bamania | Middle-Pause | Medium [medium.com]
- 2. bioengineer.org [bioengineer.org]
- 3. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 4. firstwordhealthtech.com [firstwordhealthtech.com]
- 5. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 6. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 7. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
Technical Support Center: Optimizing Rentosertib Concentration for TNIK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Rentosertib to achieve maximum inhibition of its target, TRAF2- and NCK-interacting kinase (TNIK). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the primary application of this compound currently under investigation?
Q3: What is the reported IC50 value for this compound against TNIK?
A3: The IC50 value for this compound against TNIK is in the nanomolar range, highlighting its potency as a TNIK inhibitor.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility. The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the downstream effects of TNIK inhibition by this compound?
Troubleshooting Guides
In-Vitro Kinase Assay
| Problem | Possible Cause | Solution |
| High background signal | Non-specific binding of antibody or substrate. | Optimize blocking conditions and antibody concentrations. Ensure purity of recombinant TNIK and substrate. |
| Low signal or no inhibition | Inactive enzyme or inhibitor. | Verify the activity of the recombinant TNIK. Confirm the integrity and concentration of the this compound stock solution. |
| Incorrect ATP concentration. | Determine the Km of ATP for TNIK and use a concentration at or near the Km for the assay. | |
| Variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate or fill them with buffer. |
Cell-Based Western Blot Assay
| Problem | Possible Cause | Solution |
| No change in p-TCF4 levels | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient treatment time. | Optimize the incubation time with this compound. A time-course experiment is recommended. | |
| Low Wnt pathway activation. | Ensure the cell line has an active Wnt signaling pathway. If necessary, stimulate the pathway with Wnt3a conditioned media.[5] | |
| Weak or no p-TCF4 signal | Poor antibody quality. | Use a validated antibody specific for phosphorylated TCF4. |
| Protein degradation. | Use phosphatase and protease inhibitors in the lysis buffer. | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time and use a suitable blocking agent (e.g., BSA for phospho-antibodies). Increase the number and duration of wash steps. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed | This compound is not engaging with TNIK in cells. | Verify this compound's cell permeability. Increase this compound concentration or incubation time. |
| Incorrect temperature range. | Optimize the heat challenge temperature range to capture the melting curve of TNIK. | |
| High variability in protein levels | Uneven heating of samples. | Use a PCR machine with a heated lid for consistent temperature control. |
| Incomplete cell lysis. | Ensure complete cell lysis to release soluble proteins. | |
| Low signal of soluble protein | Protein degradation. | Add protease inhibitors to the lysis buffer. |
Experimental Protocols
Protocol 1: In-Vitro TNIK Kinase Assay
This protocol describes a luminescent-based kinase assay to determine the IC50 of this compound for TNIK.
Materials:
-
Recombinant human TNIK protein
-
Kinase substrate (e.g., a peptide containing the TCF4 phosphorylation site)
-
This compound
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare kinase reaction mix: In each well of the 96-well plate, add the recombinant TNIK protein and the kinase substrate.
-
Add this compound: Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TNIK.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect kinase activity: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Measure luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based TNIK Inhibition Assay (Western Blot for p-TCF4)
This protocol details the procedure to assess the inhibitory effect of this compound on TNIK activity in a cellular context by measuring the phosphorylation of its downstream target, TCF4.
Materials:
-
Cell line with an active Wnt signaling pathway (e.g., Ls174T)
-
This compound
-
Wnt3a conditioned media (optional, for stimulating the pathway)
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TCF4, anti-total-TCF4, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and protein transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-TCF4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total TCF4 and a loading control.
-
Data analysis: Quantify the band intensities and normalize the p-TCF4 signal to the total TCF4 signal.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes how to confirm the direct binding of this compound to TNIK in intact cells.
Materials:
-
Cells expressing TNIK
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting or ELISA equipment for protein detection
Procedure:
-
Cell treatment: Treat the cells with this compound at the desired concentration or with a vehicle control for a specific duration.
-
Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors.
-
Heat challenge: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Cell lysis: Lyse the cells to release the soluble proteins. This can be done by repeated freeze-thaw cycles or sonication.
-
Separation of soluble and aggregated proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble TNIK at each temperature using Western blotting or ELISA.
-
Data analysis: Plot the amount of soluble TNIK as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Assay Type | Target | Cell Line/System | IC50 / Effect |
| Enzymatic Assay | TNIK | Recombinant Human TNIK | In the nanomolar range |
| Cell-Based Assay | TNIK | Various Cancer Cell Lines | Dose-dependent inhibition of Wnt/β-catenin signaling |
| Parameter | Placebo | 30 mg QD | 30 mg BID | 60 mg QD |
| Mean Change in Forced Vital Capacity (FVC) at 12 Weeks | -20.3 mL | -27.0 mL | +19.7 mL | +98.4 mL |
| Biomarker Changes (High-Dose Group) | ||||
| Profibrotic Proteins (e.g., COL1A1, MMP10, FAP) | Significantly reduced | |||
| Anti-inflammatory Marker (IL-10) | Increased |
Visualizations
Caption: TNIK-Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Western Blot workflow for detecting phosphorylated proteins.
References
- 1. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 2. TNIK | Insilico Medicine [insilico.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 5. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]
- 6. news-medical.net [news-medical.net]
- 7. 3 Remarkable Things To Know About this compound: The World’s First AI-Made Drug | by Dr. Ayushi Bamania | Middle-Pause | Medium [medium.com]
- 8. Targeted repression of AXIN2 and MYC gene expression using designer TALEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
Troubleshooting Rentosertib-induced cytotoxicity in primary cell cultures
Welcome to the technical support center for Rentosertib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this compound in primary cell culture experiments. The following information is curated to address specific issues you may encounter and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the expected cytotoxic profile of this compound in primary cells?
Preclinical data suggests that this compound has a low cytotoxicity profile in relevant primary cell models. In studies with primary human lung fibroblasts and bronchial epithelial cells from patients with IPF, this compound did not induce substantial cytotoxicity, as measured by nuclear frequency[5]. Furthermore, in the LX-2 human hepatic stellate cell line, this compound exhibited a high 50% cytotoxic concentration (CC50) of 748.08 µM, indicating a wide safety window when compared to its effective concentrations for anti-fibrotic activity[6].
Q3: In which primary cell types has this compound been tested?
Q4: What are the known off-target effects of this compound?
This compound has been shown to be a highly selective TNIK inhibitor. An in vitro off-target screening against a panel of 78 different proteins showed no significant activity, suggesting a low potential for off-target effects[6]. This high selectivity is a key attribute that likely contributes to its favorable safety profile.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound in primary cell cultures.
Issue 1: Higher-than-expected cytotoxicity in my primary cell culture.
| Potential Cause | Recommended Action |
| Cell Type Sensitivity | Different primary cell types can exhibit varying sensitivities to kinase inhibitors[7]. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell line. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to primary cells. Ensure the final solvent concentration is consistent across all experimental conditions and is maintained at a non-toxic level, typically ≤ 0.1%[8]. |
| Sub-optimal Cell Health | Primary cells are sensitive to culture conditions. Ensure your cells are healthy, within a low passage number, and not overly confluent before initiating the experiment[8]. Stressed cells may be more susceptible to drug-induced cytotoxicity. |
| Compound Purity | Impurities in the this compound batch could contribute to unexpected toxicity. If possible, verify the purity of your compound. |
| Incorrect Dosing | Double-check all calculations for drug dilutions to rule out dosing errors. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Recommended Action |
| Variability in Primary Cells | Primary cells from different donors or at different passage numbers can have inherent biological variability. Use cells from the same donor and within a consistent, low passage range for a set of experiments to minimize this variability[8]. |
| Inconsistent Cell Culture Conditions | Maintain consistency in all cell culture parameters, including media composition, serum concentration, incubation time, and cell density at the time of treatment. |
| Freeze-Thaw Cycles of this compound | Repeated freeze-thaw cycles of the this compound stock solution can affect its stability and potency. Aliquot the stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. |
| Assay Variability | Ensure that the assay conditions, such as incubation times with detection reagents and reading parameters, are kept consistent across all experiments. Include appropriate positive and negative controls in every assay to monitor performance. |
Issue 3: No observable effect of this compound on my primary cells.
| Potential Cause | Recommended Action |
| Sub-optimal Drug Concentration | The concentration of this compound may be too low to elicit a biological response. Perform a dose-response experiment to determine the effective concentration range for your specific cell type and assay. |
| Inactive TNIK Pathway | The TNIK signaling pathway may not be active or may not play a significant role in the biological process you are studying in your chosen primary cell type. Confirm the expression and activity of TNIK in your cells. |
| Short Incubation Time | The duration of this compound treatment may be insufficient to observe a phenotypic change. A time-course experiment is recommended to determine the optimal treatment duration for your specific assay[8]. |
| Poor Compound Solubility | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the final concentration in your culture medium does not lead to precipitation. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's bioactivity and cytotoxicity from preclinical studies.
Table 1: this compound IC50 Values for Anti-Fibrotic Markers
| Cell Line | Marker | IC50 (nM) |
| LX-2 (human hepatic stellate cells) | COL1 Expression | 63[6] |
| LX-2 (human hepatic stellate cells) | α-SMA Expression | 123[6] |
| MRC-5 (human fetal lung fibroblasts) | TGF-β-mediated α-SMA Expression | 27[6] |
| Primary Human Lung Fibroblasts (from IPF patients) | TGF-β-mediated α-SMA Expression | 50[6] |
Table 2: this compound Cytotoxicity Data
| Cell Line | Assay | CC50 |
| LX-2 (human hepatic stellate cells) | Not specified | 748.08 µM[6] |
| Primary Human Lung Fibroblasts (from IPF donors) | Nuclear Frequency | No substantial cytotoxicity observed[5] |
| Primary Human Bronchial Epithelial Cells (from IPF donors) | Nuclear Frequency | No substantial cytotoxicity observed[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen commercial kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.
Visualizations
This compound's Mechanism of Action: TNIK Signaling Pathway
References
- 1. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 2. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
Addressing variability in animal model response to Rentosertib
Frequently Asked Questions (FAQs)
Q1: What is Rentosertib and what is its primary mechanism of action?
Q2: In which animal models has this compound shown efficacy?
Q3: What are the key signaling pathways modulated by this compound?
Q4: What are the expected biomarker changes following this compound treatment in animal models?
A4: Based on clinical findings that are consistent with preclinical observations, effective this compound treatment is expected to modulate key biomarkers.[9] Researchers should anticipate a reduction in pro-fibrotic markers such as Collagen Type I Alpha 1 Chain (COL1A1), Matrix Metalloproteinase-10 (MMP10), and Fibroblast Activation Protein (FAP). Concurrently, an increase in anti-inflammatory markers like Interleukin-10 (IL-10) may be observed.[9]
Troubleshooting Guide: Animal Model Variability
High variability is a common challenge in preclinical fibrosis models. The following guide addresses specific issues you may encounter.
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in fibrosis induction (e.g., bleomycin model) | 1. Inconsistent Administration: Technique for intratracheal or intranasal delivery of bleomycin may vary between animals or technicians.[10] 2. Animal Characteristics: Differences in mouse strain, age, sex, or microbiome can significantly impact fibrotic response. C57BL/6 mice are known to be more susceptible than BALB/c strains.[11] 3. Bleomycin Potency: Lot-to-lot variability or improper storage of bleomycin can alter its fibrogenic effect. | 1. Standardize Administration: Use a microsprayer for intratracheal instillation to ensure consistent delivery to the lower respiratory tract. For nasal delivery, ensure consistent nebulization particle size.[10][12] Ensure all personnel are thoroughly trained on the same technique. 2. Standardize Animal Supply: Use animals of the same strain (C57BL/6 is recommended), sex, and a narrow age range (e.g., 8-10 weeks).[10] Source all animals for a single study from the same vendor. 3. Control Bleomycin Quality: Qualify each new lot of bleomycin with a pilot study. Store aliquots at -20°C or as recommended by the manufacturer to prevent degradation. |
| Inconsistent anti-fibrotic response to this compound | 1. Drug Formulation/Vehicle: Improper solubilization or suspension of this compound can lead to inaccurate dosing. 2. Pharmacokinetics (PK): The dosing frequency may not be optimal for maintaining therapeutic exposure in the chosen animal model. 3. Timing of Treatment: Initiating treatment during the peak inflammatory phase versus the established fibrotic phase of the model can yield different results. The bleomycin model has an early inflammatory phase (first 1-2 weeks) followed by a fibrotic phase (from day 14 onwards).[11][13] | 1. Optimize Formulation: Develop a standardized protocol for formulating this compound. Ensure the vehicle used is consistent across all treatment groups and does not have biological effects. 2. Conduct PK Studies: Perform a preliminary pharmacokinetic study in the selected animal strain to determine the optimal dose and frequency for maintaining target trough concentrations. 3. Define Treatment Window: Clearly define the study's objective. For testing anti-inflammatory effects, start dosing early. For testing anti-fibrotic effects on established fibrosis (therapeutic regimen), begin treatment after day 14.[13] |
| Unexpected Animal Morbidity/Mortality | 1. Bleomycin Toxicity: The dose of bleomycin may be too high for the specific mouse strain or age, leading to excessive acute lung injury.[11] 2. This compound Toxicity: The dose of this compound may be approaching the maximum tolerated dose (MTD) in the context of a severe disease model. 3. Gavage/Administration Stress: Improper oral gavage technique can cause esophageal injury or stress, leading to poor health. | 1. Dose-Response Study: Conduct a bleomycin dose-response study (e.g., 1.0, 1.5, 2.0 U/kg) to find the optimal dose that induces robust fibrosis without unacceptable mortality. 2. Tolerability Study: Run a pilot tolerability study of this compound in bleomycin-treated animals to establish a safe and effective dose range for the main study. 3. Refine Techniques: Ensure all personnel are proficient in low-stress animal handling and administration techniques. Consider alternative, less stressful administration routes if possible, such as voluntary oral administration in palatable food. |
Experimental Protocols & Data
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a standard method for inducing pulmonary fibrosis to test the efficacy of this compound.
-
Animals: Use male C57BL/6 mice, 8-10 weeks of age. Allow at least one week of acclimatization.[10]
-
Anesthesia: Anesthetize mice using an appropriate anesthetic regimen (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane). Confirm proper anesthetic depth by toe pinch.
-
Bleomycin Instillation:
-
Place the anesthetized mouse in a supine position on an angled board.
-
Visualize the trachea via transillumination of the neck.
-
Using a microsprayer, intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline. The control group receives 50 µL of sterile saline only.[14]
-
Hold the mouse in a vertical position for approximately 30 seconds to facilitate fluid distribution in the lungs.
-
-
Post-Procedure Monitoring: Monitor the animal until it has fully recovered from anesthesia. Provide supportive care as needed (e.g., supplemental heat).
-
This compound Administration:
-
Begin this compound administration at a predetermined time point (e.g., Day 7 for a prophylactic/inflammatory model or Day 14 for a therapeutic/established fibrosis model).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 30-60 mg/kg, based on pilot studies).
-
-
Endpoint Analysis: On Day 21 or Day 28, euthanize animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs. Inflate and fix the left lung for histology (H&E, Masson's Trichrome). Homogenize the right lung for biochemical analysis (e.g., hydroxyproline assay for collagen content).
-
Data Presentation
The following tables represent example data based on clinical trial outcomes and typical preclinical results to guide researchers on expected trends.
Table 1: Example Histological Scoring of Lung Fibrosis
| Treatment Group | N | Ashcroft Score (Mean ± SEM) |
| Saline + Vehicle | 10 | 0.8 ± 0.2 |
| Bleomycin + Vehicle | 10 | 5.5 ± 0.6 |
| Bleomycin + this compound (30 mg/kg) | 10 | 3.2 ± 0.5 |
| Bleomycin + this compound (60 mg/kg) | 10 | 2.1 ± 0.4 |
Table 2: Example Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | N | Hydroxyproline (µ g/right lung) |
| Saline + Vehicle | 10 | 120.5 ± 10.2 |
| Bleomycin + Vehicle | 10 | 350.8 ± 25.5 |
| Bleomycin + this compound (30 mg/kg) | 10 | 215.4 ± 20.1 |
| Bleomycin + this compound (60 mg/kg) | 10 | 160.7 ± 15.8 |
Visualizations
This compound Signaling Pathway
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. researchgate.net [researchgate.net]
- 3. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 4. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 10. benchchem.com [benchchem.com]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 12. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 13. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. item.fraunhofer.de [item.fraunhofer.de]
How to minimize batch-to-batch variability of Rentosertib
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Rentosertib and ensuring consistent experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and application of this novel TNIK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: We are observing significant differences in efficacy between different batches of this compound. What are the potential causes?
Batch-to-batch variability in small molecule drugs like this compound can stem from several factors throughout the manufacturing and handling process. Key potential causes include:
-
Active Pharmaceutical Ingredient (API) Quality: Variations in the purity, impurity profile, or physical properties (e.g., crystal form, particle size) of the this compound API can directly impact its biological activity.
-
Formulation inconsistencies: As this compound is a poorly soluble compound, the formulation is critical for its bioavailability.[8][9][10][11][12] Minor changes in excipients or the manufacturing process of the final drug product can lead to significant differences in dissolution and absorption.
-
Storage and Handling: Improper storage conditions (temperature, humidity, light exposure) can lead to degradation of the compound.[13][14]
-
Experimental Protocol Deviations: Inconsistencies in experimental setup, including solvent preparation, incubation times, and cell line maintenance, can contribute to variable results.
Q3: How can we ensure the quality and consistency of the this compound we receive?
It is crucial to have a robust quality control process for each new batch of this compound. We recommend the following:
-
Certificate of Analysis (CoA) Review: Always review the CoA provided by the manufacturer for each batch. Pay close attention to purity (typically determined by HPLC), identity confirmation (e.g., by Mass Spectrometry and NMR), and levels of any specified impurities.
-
Independent Quality Control Testing: If feasible, perform in-house analytical testing to verify the purity and identity of the compound. A simple HPLC analysis can confirm the primary peak and detect major impurities.
-
Standardized Aliquoting and Storage: Upon receipt, aliquot the compound into single-use vials to minimize freeze-thaw cycles and store them under the recommended conditions, protected from light and moisture.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in Cell-Based Assays
If you are observing significant shifts in the IC50 value of this compound between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify the integrity of your this compound stock solution. | Prepare a fresh stock solution from a new aliquot. If the issue persists, analyze the stock solution for degradation products using HPLC or LC-MS. |
| Solubility Issues | This compound may precipitate in your cell culture media. | Visually inspect the media for any signs of precipitation. Consider using a different solvent or a formulation with solubility enhancers if precipitation is observed. |
| Cell Line Variability | The phenotype of your cell line may have drifted over time. | Perform a new characterization of your cell line (e.g., STR profiling). Ensure that cells are used within a consistent and low passage number range. |
| Assay Reagent Variability | Inconsistent quality of assay reagents (e.g., ATP, substrate). | Use a new batch of reagents and ensure they are stored correctly. Qualify each new lot of critical reagents. |
Issue 2: Poor Solubility and Precipitation
This compound is known to be a poorly soluble compound. If you are encountering issues with solubility, the following table provides potential solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | The chosen solvent may not be optimal for this compound. | Consult the manufacturer's datasheet for recommended solvents. DMSO is commonly used for initial stock solutions of poorly soluble compounds. |
| Precipitation in Aqueous Solutions | Dilution of a DMSO stock into aqueous buffer or media can cause precipitation. | Minimize the final concentration of DMSO in your assay (typically <0.5%). Consider using a formulation aid such as a cyclodextrin or surfactant to improve aqueous solubility.[8] |
| pH Sensitivity | The solubility of this compound may be pH-dependent. | Determine the pKa of this compound and adjust the pH of your buffers accordingly to maximize solubility. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Simplified TNIK signaling pathway in the context of Wnt activation.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Potential sources of batch-to-batch variability for this compound.
References
- 1. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Wikipedia [en.wikipedia.org]
- 5. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 6. bioengineer.org [bioengineer.org]
- 7. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 11. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. gmpsop.com [gmpsop.com]
- 14. pharmtech.com [pharmtech.com]
Dealing with adverse events like diarrhea in Rentosertib animal studies
Disclaimer: Specific quantitative data regarding adverse events, including diarrhea, in preclinical animal studies of Rentosertib are not extensively available in the public domain. The following troubleshooting guides and data are based on findings from human clinical trials of this compound and established best practices for managing adverse events in animal studies involving kinase inhibitors. Researchers should adapt these guidelines to their specific institutional animal care and use committee (IACUC) protocols and in consultation with veterinary staff.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: Is diarrhea a known adverse event associated with this compound?
Q3: What is the general approach to managing diarrhea in animal studies with kinase inhibitors?
A3: The management of diarrhea in animal studies with kinase inhibitors involves a multi-faceted approach, including:
-
Proactive Measures: Acclimatizing animals to study conditions and diets, and considering prophylactic supportive care.
-
Regular Monitoring: Implementing a consistent schedule for observing clinical signs, including stool consistency.
-
Supportive Care: Ensuring adequate hydration and nutrition.
-
Dose Modification: Adjusting the dose of the investigational agent if necessary and as per protocol.
-
Veterinary Consultation: Working closely with veterinary staff to provide appropriate care.
Quantitative Data from this compound Human Clinical Trials
While specific data from animal studies is unavailable, the following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the Phase IIa clinical trial of this compound in patients with idiopathic pulmonary fibrosis (IPF) can provide a useful reference.[10][11]
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase IIa Study of this compound [11]
| Treatment Group | Percentage of Patients with at least one TEAE |
| Placebo (n=17) | 70.6% |
| This compound 30 mg QD (n=18) | 72.2% |
| This compound 30 mg BID (n=18) | 83.3% |
| This compound 60 mg QD (n=18) | 83.3% |
Table 2: Incidence of Treatment-Related Adverse Events in a Phase IIa Study of this compound [10]
| Treatment Group | Percentage of Patients with Treatment-Related AEs |
| Placebo (n=17) | 29.4% |
| This compound 30 mg QD (n=18) | 50.0% |
| This compound 30 mg BID (n=18) | 61.1% |
| This compound 60 mg QD (n=18) | 77.8% |
QD = once daily, BID = twice daily
Troubleshooting Guide: Management of Diarrhea in Animal Studies
This guide provides a systematic approach for researchers to manage diarrhea observed in animals during studies with this compound or other kinase inhibitors.
1. Proactive Measures & Baseline Assessment
-
Question: What should be done before starting treatment to minimize the impact of potential diarrhea?
-
Answer:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing, diet, and handling procedures for a sufficient period before the study begins.
-
Baseline Health Screen: Conduct a thorough health assessment of each animal to exclude any pre-existing gastrointestinal issues.
-
Dietary Consistency: Use a consistent and palatable diet throughout the acclimatization and study period. Avoid sudden changes in diet.
-
Hydration: Ensure all animals have ad libitum access to a clean water source.
-
2. Monitoring and Scoring
-
Question: How should I monitor for and grade the severity of diarrhea?
-
Answer: Implement a consistent daily monitoring schedule. Stool consistency should be scored using a standardized grading system.
Table 3: Example of a Fecal Consistency Scoring System for Rodents
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed stool (paste-like) |
| 3 | Watery, liquid stool (diarrhea) |
3. Intervention Strategies
-
Question: What steps should I take if an animal develops diarrhea?
-
Answer:
-
Isolate and Observe: If feasible and aligned with study design, isolate the affected animal for closer observation.
-
Supportive Care:
-
Hydration: Provide supplemental hydration, such as hydrogel packs or subcutaneous fluids, as advised by a veterinarian.
-
Nutritional Support: Offer a highly palatable and digestible diet.
-
-
Dose Modification: If diarrhea is moderate to severe (e.g., Score 2-3) and persists, consider a dose reduction or temporary cessation of treatment as per the predefined study protocol.
-
Veterinary Consultation: Report any instances of moderate to severe diarrhea to the veterinary staff immediately. They can provide guidance on appropriate clinical interventions.
-
Experimental Protocols
Protocol: Assessment and Management of Diarrhea in a Preclinical Rodent Study
-
Daily Clinical Observations:
-
Conduct daily visual inspections of each animal.
-
Record general observations: activity level, posture, grooming, and signs of dehydration (e.g., sunken eyes, skin tenting).
-
Examine the cage for the presence and consistency of feces.
-
-
Fecal Scoring:
-
Score the fecal consistency for each animal daily using a standardized scale (as shown in Table 3).
-
Record the score on a dedicated data sheet.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each animal at least three times per week. More frequent measurements may be necessary if diarrhea is observed.
-
-
Intervention Thresholds (Example):
-
Score 1 (Soft Stool): Increase monitoring frequency to twice daily. Ensure easy access to water and food.
-
Score 2 (Unformed Stool):
-
Notify the principal investigator and veterinary staff.
-
Provide supplemental hydration (e.g., hydrogel).
-
Consider providing a more palatable diet.
-
Weigh the animal daily.
-
-
Score 3 (Diarrhea):
-
Immediate veterinary consultation is required.
-
Administer supportive care as directed by the veterinarian (e.g., subcutaneous fluids).
-
Follow the study protocol for dose modification or cessation.
-
-
Visualizations
Signaling Pathway
Caption: TNIK Signaling in the Wnt Pathway and Inhibition by this compound.
Experimental Workflow
References
- 1. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 2. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. news-medical.net [news-medical.net]
- 7. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 8. ajmc.com [ajmc.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating liver enzyme elevation in long-term Rentosertib treatment models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Rentosertib in long-term experimental models. The information herein is designed to help troubleshoot and mitigate instances of liver enzyme elevation observed during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: Is liver enzyme elevation a known adverse effect of this compound treatment?
Q3: Does the risk of liver enzyme elevation increase with concurrent medications?
Q4: Were the observed liver-related adverse events reversible?
A4: Yes, in the Phase IIa study, most adverse events were reported as mild to moderate in severity, and all adverse events resolved upon discontinuation of the treatment.[5]
Troubleshooting Guide for Experimental Models
This guide addresses specific issues that may arise during preclinical, long-term studies with this compound.
Issue 1: Elevated Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) is observed in treated animals.
-
Initial Verification:
-
Immediately collect repeat samples from the affected animals and a subset of controls to confirm the initial findings. Laboratory or handling errors can occasionally cause spurious results.
-
Review animal health records to rule out other potential causes of liver stress, such as infection, changes in diet, or other experimental manipulations.
-
Ensure that baseline liver enzyme levels were established for all animals prior to initiating treatment to understand individual variability.
-
-
Dose-Response Assessment:
-
Analyze liver enzyme data across all dose groups. Determine if the elevation is dose-dependent, which was suggested by clinical trial data.[7]
-
If a clear dose-response relationship exists, consider introducing an intermediate dose group or a dose-de-escalation cohort to identify a maximum tolerated dose (MTD) that minimizes hepatotoxicity while retaining efficacy.
-
-
Next Steps:
-
Increase the frequency of liver enzyme monitoring for all treatment groups (e.g., from bi-weekly to weekly).
-
At the next scheduled necropsy, or for any animals that reach a humane endpoint, prioritize the collection of liver tissue for histopathological analysis. This is critical to determine the nature and severity of the liver injury (e.g., necrosis, inflammation, cholestasis).
-
Issue 2: Study requires co-administration of this compound with another compound known for potential liver effects (e.g., nintedanib).
-
Proactive Study Design:
-
-
Group A: Vehicle Control
-
Group B: this compound alone
-
Group C: Second compound (e.g., nintedanib) alone
-
Group D: this compound + second compound
-
-
This design will allow for the clear differentiation of additive or synergistic toxicity.
-
-
Monitoring Strategy:
-
Implement a more intensive monitoring schedule for the combination therapy group (Group D) from the outset of the study.
-
Consider monitoring additional markers of liver function beyond ALT/AST, such as alkaline phosphatase (ALP) and total bilirubin, to detect different patterns of liver injury (hepatocellular vs. cholestatic).[9]
-
Quantitative Data Summary
The following table summarizes the key liver-related treatment-emergent adverse events (TEAEs) and discontinuations from the 12-week, randomized, placebo-controlled Phase IIa clinical trial of this compound in patients with IPF.[2]
| Adverse Event Category | Placebo (n=17) | This compound 30 mg QD (n=18) | This compound 30 mg BID (n=18) | This compound 60 mg QD (n=18) |
| Any TEAE | 70.6% (12) | 72.2% (13) | 83.3% (15) | 83.3% (15) |
| Abnormal Hepatic Function | 11.8% (2) | 11.1% (2) | 22.2% (4) | Not specified, but ALT increase is higher |
| Alanine Aminotransferase (ALT) Increase | 5.9% (1) | 5.6% (1) | 5.6% (1) | 33.3% (6) |
| Discontinuations due to Liver Injury/Dysfunction | 0 | - | - | 7 patients discontinued across all this compound arms due to liver issues.[6] |
Data compiled from published Phase IIa trial results.[2][7]
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Function in Rodent Models
-
Objective: To serially assess liver health in animals receiving long-term this compound treatment.
-
Schedule: Collect samples at baseline (pre-treatment), then weekly for the first month, and bi-weekly thereafter. Increase frequency if elevations are noted.
-
Procedure:
-
Blood Collection: Collect approximately 100-200 µL of whole blood via an appropriate method (e.g., tail vein or saphenous vein).
-
Serum Separation: Dispense blood into serum separator tubes. Allow to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Aspirate the serum supernatant and transfer to a clean microtube. Analyze immediately or store at -80°C. Use a validated veterinary chemistry analyzer to quantify levels of ALT, AST, ALP, and total bilirubin.
-
-
Data Interpretation: Compare results for each animal to its own baseline and to the mean of the vehicle control group. Elevations greater than 3-5 times the upper limit of normal for the control group are typically considered significant.[10]
Protocol 2: Histopathological Assessment of Liver Tissue
-
Objective: To characterize the microscopic changes in the liver following long-term this compound treatment.
-
Procedure:
-
Tissue Collection: At the time of necropsy, excise the entire liver. Note any macroscopic abnormalities (color, texture, nodules). Weigh the entire organ.
-
Fixation: Take representative sections from multiple liver lobes. Place sections immediately into cassettes and fix in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Following fixation, process the tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning & Staining: Cut 4-5 µm sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Masson's Trichrome for fibrosis or Sirius Red for collagen if chronic injury is suspected.
-
-
Analysis: A board-certified veterinary pathologist should perform a blinded evaluation of the slides, scoring for key features of drug-induced liver injury (DILI), including necrosis, apoptosis, inflammation (type and location), steatosis, and cholestasis.
Visualizations
Caption: this compound inhibits TNIK to reduce pro-fibrotic and modulate inflammatory pathways.
Caption: Workflow for investigating elevated liver enzymes in preclinical this compound studies.
References
- 1. Insilico Reports Phase IIa IPF Results of AI-Designed this compound [clival.com]
- 2. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kristinrulegleitsman.com [kristinrulegleitsman.com]
- 4. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 5. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 6. news-medical.net [news-medical.net]
- 7. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 10. droracle.ai [droracle.ai]
Validation & Comparative
A Preclinical Showdown: Rentosertib Versus Pirfenidone in Models of Idiopathic Pulmonary Fibrosis
A comprehensive analysis of preclinical data suggests that Rentosertib, a novel TNIK inhibitor, demonstrates promising anti-fibrotic efficacy, positioning it as a compelling candidate for the treatment of Idiopathic Pulmonary Fibrosis (IPF) in comparison to the established therapy, pirfenidone. This guide delves into the comparative efficacy, mechanisms of action, and experimental underpinnings of both compounds in preclinical IPF models.
Executive Summary of Preclinical Findings
Comparative Efficacy in Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a standard preclinical model for evaluating the efficacy of anti-fibrotic agents. The key endpoint in this model is often the reduction of collagen deposition in the lungs, which can be quantified by measuring the hydroxyproline content.
| Treatment Group | Dosage | Reduction in Lung Hydroxyproline Content (%) | Key Findings | Reference |
| This compound (ISM001-055) | Not specified in publicly available abstracts | Significant reduction in fibrosis and inflammation. | Treated mice exhibited improved lung function. | [8][9] |
| Pirfenidone | 30 mg/kg/day t.i.d. | Significant attenuation of fibrosis. | Minimum effective dose established. | [8] |
| Pirfenidone | 200 mg/kg/dose twice daily | Significant decrease. | Also showed a significant decrease in BAL lymphocyte numbers. | [11] |
| Pirfenidone | 50 mg/kg | Significant reduction. | Also suppressed the expression of periostin and TGF-β1. | [12] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and pirfenidone underpin their anti-fibrotic effects. This compound targets the novel kinase TNIK, while pirfenidone has a broader, multi-faceted mechanism centered on inhibiting the TGF-β signaling pathway.
This compound: Targeting the TNIK Signaling Pathway
Pirfenidone: A Multi-Pronged Attack on Fibrosis
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the bleomycin-induced lung fibrosis model used to evaluate both this compound and pirfenidone.
Bleomycin-Induced Lung Fibrosis Model (General Protocol)
This model is widely used to induce pulmonary fibrosis in rodents, mimicking key aspects of human IPF.
1. Animal Model:
-
Species: C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Induction of Fibrosis:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered. Control animals receive an equal volume of sterile saline.
3. Treatment:
-
This compound/Pirfenidone Administration: Treatment with this compound, pirfenidone, or a vehicle control is typically initiated on the same day or one day after bleomycin administration and continues daily for the duration of the study (e.g., 14, 21, or 28 days). The route of administration is typically oral gavage.
4. Efficacy Assessment:
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition. Fibrosis is often scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline content in lung homogenates.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (e.g., total and differential cell counts) and cytokine levels.
Conclusion
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Zotero | Your personal research assistant [zotero.org]
- 3. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. discover.library.wales [discover.library.wales]
- 8. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI - The Korea Herald [m.koreaherald.com]
- 14. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AI-Designed Drug Reaches Clinical Validation: Insilico’s this compound in Nature Medicine [biopharmatrend.com]
- 16. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 17. news-medical.net [news-medical.net]
- 18. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
Validating TNIK as the Primary Target of Rentosertib in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rentosertib, a first-in-class TNIK inhibitor, with alternative therapeutic strategies for Idiopathic Pulmonary Fibrosis (IPF). It includes supporting experimental data from in vivo studies to validate Traf2- and NCK-interacting kinase (TNIK) as the primary therapeutic target of this compound.
Introduction
TNIK: A Novel Target in Fibrosis
TNIK is a serine-threonine kinase that has been implicated in various cellular processes, including the Wnt signaling pathway, which is known to be involved in the pathogenesis of fibrotic disorders.[6][7] Aberrant activation of the Wnt/β-catenin signaling pathway is a key feature of IPF.[7] TNIK's role in modulating pro-fibrotic signaling pathways, such as TGF-β, positions it as a compelling therapeutic target for IPF.[8]
Preclinical In Vivo Validation of this compound
This compound has undergone rigorous preclinical testing in various animal models of fibrosis, most notably the bleomycin-induced pulmonary fibrosis model in mice and rats. This model is a well-established standard for evaluating the efficacy of anti-fibrotic agents.[9]
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
A common experimental workflow for inducing and evaluating pulmonary fibrosis is as follows:
In a typical study, C57BL/6 mice are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.[9] Treatment with the test compound, such as this compound, is often initiated after the initial inflammatory phase (around day 7) to assess its effect on established fibrosis.[9] Efficacy is evaluated at a later time point (e.g., day 21 or 28) through various readouts.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the performance of this compound with the standard-of-care drugs, nintedanib and pirfenidone.
Preclinical Performance in Bleomycin-Induced Lung Fibrosis Model (Mice/Rats)
| Compound | Target(s) | Dosing Regimen (in mice/rats) | Key Efficacy Readouts | Quantitative Results | Citation(s) |
| This compound | TNIK | Oral, daily for 21 days | Lung Function, Histology (Ashcroft score), Collagen Content | Improved lung function, diminished fibrosis and inflammation. | [10] |
| Nintedanib | VEGFR, FGFR, PDGFR | 30, 60, 120 mg/kg, oral, daily for 28 days | Histology (Ashcroft score), Collagen (Hydroxyproline), Inflammatory markers | Dose-dependent reduction in fibrosis and inflammation. Significant improvement in FVC. | [11][12] |
| Pirfenidone | Multiple (e.g., TGF-β, TNF-α) | 30, 100 mg/kg, oral, daily | Histology (Ashcroft score), Collagen (Hydroxyproline), Inflammatory markers | Significant reduction in fibrosis, hydroxyproline content, and inflammatory cell influx. | [4][13] |
Clinical Performance in Idiopathic Pulmonary Fibrosis (Phase IIa)
| Compound | Dosing Regimen (12 weeks) | Primary Endpoint (Safety) | Key Efficacy Endpoint (Change in FVC) | Biomarker Changes | Citation(s) |
| This compound | 60 mg once daily (QD) | Manageable safety and tolerability profile | +98.4 mL | ↓ COL1A1, MMP10, FAP; ↑ IL-10 | [2][3] |
| Placebo | - | - | -20.3 mL | - | [3] |
| Nintedanib | 150 mg twice daily (BID) | - | Slowed rate of FVC decline by ~125 mL/year vs. placebo | - | [14] |
| Pirfenidone | High-dose | - | Slowed rate of FVC decline by ~70 mL vs. placebo | - | [13] |
FVC: Forced Vital Capacity. A positive value indicates improvement, while a negative value indicates decline.
The TNIK Signaling Pathway in Fibrosis
TNIK plays a crucial role in the Wnt signaling pathway, which is aberrantly activated in IPF.[6][7] The inhibition of TNIK by this compound is believed to disrupt this pro-fibrotic signaling cascade.
Alternative Therapeutic Strategies: Wnt Pathway Inhibitors
Given the central role of the Wnt pathway in fibrosis, several other inhibitors targeting different components of this pathway are under investigation.
| Compound Class | Target | Stage of Development (for Fibrosis) |
| Frizzled Receptor Antagonists | Frizzled Receptors | Preclinical |
| Porcupine Inhibitors | Porcupine (Wnt secretion) | Preclinical |
| β-catenin/CBP Inhibitors | β-catenin/CBP interaction | Preclinical |
While these approaches show promise in preclinical models, this compound is the first TNIK inhibitor to demonstrate clinical efficacy in a Phase IIa trial for IPF.[3]
Conclusion
References
- 1. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging ageing models of pulmonary fibrosis: the efficacy of nintedanib in ageing | European Respiratory Society [publications.ersnet.org]
- 13. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-validation of Rentosertib's anti-fibrotic effects in different lung cell types
For Immediate Release
A comprehensive review of preclinical data reveals the potent anti-fibrotic effects of Rentosertib (formerly ISM001-055), a novel TNIK inhibitor, across different lung cell types. This guide provides a comparative analysis of this compound against the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), Nintedanib and Pirfenidone, with a focus on experimental data from in vitro lung cell models. The findings underscore this compound's potential as a promising therapeutic agent for pulmonary fibrosis.
Executive Summary
Comparative Efficacy in Lung Fibroblasts
Lung fibroblasts are the primary cell type responsible for the excessive production of collagen and other ECM components in fibrotic lungs. Their transformation into highly contractile and secretory myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), is a hallmark of fibrosis. The following table summarizes the in vitro efficacy of this compound, Nintedanib, and Pirfenidone in inhibiting key fibrotic processes in lung fibroblasts.
| Drug | Target(s) | Cell Type | Assay | Key Finding |
| This compound (INS018_055) | TNIK | Human Lung Fibroblasts (MRC-5) | TGF-β-induced α-SMA expression | Potent inhibition of myofibroblast differentiation. |
| Primary Human Lung Fibroblasts | TGF-β-induced Fibroblast-to-Myofibroblast Transition (FMT) | More potent inhibitory effect than Nintedanib.[1] | ||
| Nintedanib | VEGFR, FGFR, PDGFR | Primary Human Lung Fibroblasts from IPF patients | TGF-β-induced α-SMA mRNA expression | IC50: 144 nmol/L |
| Human Lung Fibroblasts | PDGF-BB-induced proliferation | Significant inhibition at concentrations of 0.1 µM and 1 µM. | ||
| IPF Fibroblasts | TGF-β-induced Collagen I expression | Decreased expression. | ||
| Pirfenidone | Multiple (including TGF-β signaling) | Human Pterygium Fibroblasts (HPFs) | Proliferation | IC50: ~0.2 mg/ml.[2] |
| Human Fibroblast Cell Line (HFL1) | Proliferation | IC50: 0.035 mM.[3] | ||
| Mouse Fibroblast Cell Line (NIH3T3) | Proliferation | IC50: 2.75 mM.[3] | ||
| Primary Human Intestinal Fibroblasts | TGF-β1-induced Collagen I production | Dose-dependent suppression. |
Comparative Efficacy in Lung Epithelial Cells
Alveolar epithelial cells play a crucial role in maintaining the integrity of the lung parenchyma. During the fibrotic process, these cells can undergo epithelial-to-mesenchymal transition (EMT), where they lose their epithelial characteristics and acquire a mesenchymal phenotype, contributing to the fibroblast population and ECM deposition.
| Drug | Target(s) | Cell Type | Assay | Key Finding |
| This compound (INS018_055) | TNIK | Primary Human Bronchial Epithelial Cells (HBECs) | TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT) by measuring fibronectin | More potent inhibitory effect than Nintedanib.[1] |
| Nintedanib | VEGFR, FGFR, PDGFR | Alveolar Epithelial Cells | TGF-β-induced EMT | Can inhibit EMT.[4] |
| Pirfenidone | Multiple (including TGF-β signaling) | Human Alveolar Epithelial Cell Line (A549) | TGF-β1-induced Collagen type I and HSP47 expression | Significantly inhibited expression, suggesting partial inhibition of EMT. |
| Human Alveolar Epithelial Cell Line (A549) | TGF-β1-induced Fibronectin expression | Inhibited overexpression. |
Signaling Pathways and Experimental Workflows
The anti-fibrotic effects of this compound, Nintedanib, and Pirfenidone are mediated through their modulation of key signaling pathways involved in fibrosis.
Caption: Simplified signaling pathways targeted by this compound, Nintedanib, and Pirfenidone.
The experimental validation of these anti-fibrotic compounds typically follows a standardized workflow.
Caption: General experimental workflow for in vitro evaluation of anti-fibrotic compounds.
Experimental Protocols
Fibroblast-to-Myofibroblast Transition (FMT) Assay
-
Cell Culture: Primary human lung fibroblasts are seeded in 96-well plates and cultured until they reach confluence.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Nintedanib) for 1 hour.
-
Induction of FMT: Transforming growth factor-beta 1 (TGF-β1) is added to the culture medium to a final concentration of 5 ng/mL to induce myofibroblast differentiation.
-
Incubation: The cells are incubated for 48-72 hours.
-
Analysis:
-
Immunocytochemistry: Cells are fixed, permeabilized, and stained with an antibody against α-SMA to visualize stress fibers. Nuclei are counterstained with DAPI.
-
High-Content Imaging: Images are acquired and analyzed to quantify the intensity and area of α-SMA staining, as well as the number of nuclei.
-
qPCR and Western Blot: Cellular lysates are collected to analyze the mRNA and protein expression levels of fibrotic markers such as α-SMA, collagen I (COL1A1), and fibronectin (FN1).
-
Epithelial-to-Mesenchymal Transition (EMT) Assay
-
Cell Culture: Primary human bronchial epithelial cells (HBECs) or A549 cells are cultured in appropriate media.
-
Compound Treatment: Similar to the FMT assay, cells are pre-treated with the test compounds.
-
Induction of EMT: TGF-β1 is used to induce EMT.
-
Incubation: Cells are incubated for a specified period to allow for the transition.
-
Analysis: The expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin, Fibronectin) is assessed using qPCR, Western blot, and immunofluorescence.
Conclusion
The available preclinical data strongly support the potent anti-fibrotic effects of this compound in key lung cell types involved in the pathogenesis of pulmonary fibrosis. Its superior efficacy in in vitro models of fibroblast-to-myofibroblast transition and epithelial-to-mesenchymal transition compared to the established anti-fibrotic agent Nintedanib highlights its potential as a next-generation therapy for IPF and other fibrotic lung diseases. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in patients.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00990K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Independent Analysis of Rentosertib Phase IIa Clinical Trial Data for Idiopathic Pulmonary Fibrosis
An Objective Comparison with Standard-of-Care Treatments
Executive Summary
Rentosertib, a first-in-class inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has demonstrated promising results in a Phase IIa clinical trial for the treatment of IPF. The trial met its primary endpoint of safety and tolerability, and secondary efficacy endpoints showed a notable improvement in lung function as measured by Forced Vital Capacity (FVC). This guide presents a side-by-side comparison of this compound's performance with that of pirfenidone and nintedanib, based on data from their respective pivotal clinical trials. Furthermore, it details the experimental protocol of the this compound trial and visualizes the underlying signaling pathways. An independent analysis of the this compound trial data by Qureight, a techbio company, has corroborated the initial findings, strengthening the validity of the results.
Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the clinical trials of this compound, pirfenidone, and nintedanib. The primary efficacy endpoint for comparison is the change in FVC, a critical measure of lung function in IPF patients.
Table 1: Efficacy Comparison - Change in Forced Vital Capacity (FVC)
| Drug | Trial(s) | Treatment Duration | Mean Change in FVC from Baseline (mL/year) | Placebo Group Change in FVC (mL/year) |
| This compound (60 mg QD) | Phase IIa (NCT05938920) | 12 weeks | +98.4 mL (annualized: +426.4 mL)[1][2] | -20.3 mL (annualized: -87.9 mL)[1][2] |
| Pirfenidone | ASCEND/CAPACITY (pooled) | 52 weeks | -109.0 mL[3] | -207.5 mL[3] |
| Nintedanib | INPULSIS (pooled) | 52 weeks | -114.7 mL (INPULSIS-1), -113.6 mL (INPULSIS-2)[4][5] | -239.9 mL (INPULSIS-1), -207.3 mL (INPULSIS-2)[4][5] |
Note: The this compound data is from a 12-week study and has been annualized for comparative purposes. This projection should be interpreted with caution as the long-term effects are not yet known.
Table 2: Safety and Tolerability Comparison
| Drug | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound | Hypokalemia, abnormal hepatic function, diarrhea, increased alanine aminotransferase. Rates of treatment-emergent adverse events (TEAEs) were similar across treatment and placebo groups.[2][6] | Not explicitly stated, but some discontinuations due to liver toxicity or diarrhea were reported.[2] |
| Pirfenidone | Nausea, rash, diarrhea, fatigue, dyspepsia, photosensitivity reaction.[7][8] | 14.4% in the pirfenidone group vs. 10.8% in the placebo group (ASCEND trial).[7] |
| Nintedanib | Diarrhea, nausea, vomiting, decreased appetite, abdominal pain.[4][9] | Approximately 4.5% due to diarrhea (INPULSIS trials).[4] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the methodologies for the key clinical trials cited.
This compound: Phase IIa Clinical Trial (NCT05938920)
-
Treatment Arms:
-
This compound 30 mg once daily (QD)
-
This compound 30 mg twice daily (BID)
-
This compound 60 mg once daily (QD)
-
-
Primary Endpoint: Safety and tolerability of this compound over a 12-week treatment period.[2]
-
Secondary Endpoints: Change from baseline in Forced Vital Capacity (FVC), pharmacokinetics, and other measures of lung function.[2]
Pirfenidone: ASCEND and CAPACITY Trials
-
Study Design: The ASCEND and CAPACITY trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies.
-
Patient Population: Patients with Idiopathic Pulmonary Fibrosis.
-
Treatment Arms:
-
Pirfenidone (2403 mg/day)
-
Placebo
-
-
Primary Endpoint: Change from baseline in percent predicted FVC at week 52 (ASCEND) or week 72 (CAPACITY).[11][12]
Nintedanib: INPULSIS Trials
-
Study Design: The INPULSIS-1 and INPULSIS-2 trials were replicate randomized, double-blind, placebo-controlled, multicenter Phase III studies.[4]
-
Patient Population: Patients with Idiopathic Pulmonary Fibrosis.[4]
-
Treatment Arms:
-
Nintedanib (150 mg twice daily)
-
Placebo[4]
-
-
Primary Endpoint: Annual rate of decline in FVC.[4]
Signaling Pathways and Experimental Workflows
TNIK Signaling Pathway in Idiopathic Pulmonary Fibrosis
This compound's novel mechanism of action involves the inhibition of TNIK. TNIK is a kinase that has been identified as a key regulator of pro-fibrotic signaling pathways. In IPF, TNIK is believed to promote fibrosis through its interaction with several downstream pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, and Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ). By inhibiting TNIK, this compound aims to disrupt these fibrotic processes.
TNIK Signaling Pathway in IPF
This compound Phase IIa Clinical Trial Workflow
The following diagram illustrates the workflow of the this compound Phase IIa clinical trial, from patient screening to data analysis.
This compound Phase IIa Trial Workflow
Conclusion
The Phase IIa clinical trial data for this compound presents a promising new avenue for the treatment of Idiopathic Pulmonary Fibrosis. The drug has demonstrated a favorable safety profile and, notably, a positive effect on lung function as measured by FVC, a key indicator in IPF progression. When compared to the established therapies, pirfenidone and nintedanib, the preliminary efficacy data for this compound appears encouraging. However, it is crucial to acknowledge the limitations of comparing data from a 12-week Phase IIa trial with larger, longer-term Phase III trials.
The independent analysis by Qureight provides a valuable layer of validation for the initial findings, suggesting that the patient population was representative and the baseline characteristics were well-balanced. This strengthens the confidence in the observed treatment effect.
References
- 1. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 2. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annual rate of FVC decline in patients with IPF treated with pirfenidone: Pooled analysis from 3 pivotal studies | European Respiratory Society [publications.ersnet.org]
- 4. Phase 3 INPULSIS™ Trials Published in the New England Journal of Medicine Show Investigational Nintedanib Slowed Lung Function Loss in People with Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 5. elearning.boehringerone.com [elearning.boehringerone.com]
- 6. ajmc.com [ajmc.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. esbriethcp.com [esbriethcp.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials | European Respiratory Society [publications.ersnet.org]
- 12. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to TNIK Inhibitors Rentosertib, NCB-0846, and Mebendazole
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of three notable TRAF2- and NCK-interacting kinase (TNIK) inhibitors: Rentosertib, NCB-0846, and Mebendazole. This document provides a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols supporting these findings.
Introduction to TNIK and its Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers.[1][2] TNIK is a key regulator of the Wnt signaling pathway, which is crucial in carcinogenesis.[2] Its involvement in fibrotic diseases is also a subject of intense research.[3] This guide focuses on a comparative analysis of three small molecule inhibitors of TNIK currently in preclinical development: this compound (formerly INS018_055 or ISM001-055), NCB-0846, and the repurposed drug Mebendazole.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound, NCB-0846, and Mebendazole, providing a clear comparison of their preclinical profiles.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 / Kd | Cell-Based Assay | Key Off-Targets (if reported) | Reference |
| This compound | TNIK | IC50: 7.8 nM | Reduction of TGF-β-mediated α-SMA expression in MRC-5 lung fibroblasts (IC50: 27 nM) and IPF patient fibroblasts (IC50: 50 nM). | Not specified in provided results. | [3] |
| NCB-0846 | TNIK | IC50: 21 nM | Inhibition of TCF4 phosphorylation in a cell-based assay. | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 100 nM). | [4][5] |
| Mebendazole | TNIK | Kd: ~1 µM | Selectively inhibited 91.8% of TNIK signal at 10 µM in a kinase screening platform. | Primarily targets tubulin polymerization. | [6][7][8] |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Murine bleomycin-induced lung fibrosis model | Not specified | Reduced fibrotic areas by more than 50% and significantly improved lung function. Also effective in kidney and skin fibrosis models. | [3] |
| NCB-0846 | HCT116 mouse xenograft model | 40 or 80 mg/kg, oral gavage, BID for 14 days | Suppressed tumor growth and reduced the expression of Wnt-target genes (AXIN2, MYC, CCND1). | [9] |
| Mebendazole | Murine allograft models of medulloblastoma | Not specified | Improved survival of the mice up to 150% and inhibited tumor growth. | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these TNIK inhibitors.
Caption: TNIK's role in the canonical Wnt signaling pathway and points of inhibition.
Caption: this compound's mechanism in inhibiting the fibrotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TNIK Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against TNIK.
-
Reagents and Materials :
-
Recombinant human TNIK enzyme.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate (e.g., Myelin Basic Protein).
-
ATP solution.
-
Test compounds (this compound, NCB-0846, Mebendazole) at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
384-well plates.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the TNIK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro TNIK kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of the TNIK inhibitors on cultured cells.
-
Reagents and Materials :
-
Cancer cell lines (e.g., HCT116).
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value for cytotoxicity.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of TNIK inhibitors in a mouse model.
-
Materials and Animals :
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Cancer cell line (e.g., HCT116).
-
Matrigel (optional).
-
Test compounds formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure :
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the specified dosing regimen (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
This compound, NCB-0846, and Mebendazole all demonstrate inhibitory activity against TNIK, but their preclinical profiles suggest different therapeutic applications. This compound shows potent anti-fibrotic activity, making it a promising candidate for diseases like IPF.[3] NCB-0846 exhibits strong anti-cancer properties through the inhibition of the Wnt signaling pathway, particularly in colorectal cancer.[4][5] Mebendazole, an approved anthelmintic, has been repurposed as a TNIK inhibitor with demonstrated anti-cancer effects, offering a potentially accelerated path to clinical use.[6][7][8] Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety of these TNIK inhibitors. This guide provides a foundational comparison to aid researchers in the ongoing development of novel therapies targeting TNIK.
References
- 1. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNIK | Insilico Medicine [insilico.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. lifetechindia.com [lifetechindia.com]
Assessing the Long-Term Efficacy of Rentosertib in Chronic Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rentosertib's performance against other alternatives, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action: Targeting TNIK
Preclinical Efficacy
| Preclinical Model | Key Findings | Reference |
| Bleomycin-Induced Lung Fibrosis (Mice) | Reduced lung fibrosis and inflammation; Improved lung function. | [9] |
| Kidney Fibrosis Models | Demonstrated anti-fibrotic potential. | [8] |
| Skin Fibrosis Models | Showed reduction in skin fibrosis. | [8] |
| In Vitro Human Cell Models | Inhibited Fibroblast to Myofibroblast Transition (FMT) and Epithelial-Mesenchymal Transition (EMT) in primary human lung fibroblasts and bronchial epithelial cells. | [9] |
Clinical Efficacy: The GENESIS-IPF Phase IIa Trial
The trial met its primary endpoint, demonstrating a manageable safety and tolerability profile across all treatment groups.[10][11] Most adverse events were mild to moderate, and serious adverse events were rare.[10]
For the secondary efficacy endpoint, the trial showed a dose-dependent improvement in Forced Vital Capacity (FVC), a key measure of lung function.[10]
| Treatment Group (12 Weeks) | Mean Change in FVC (mL) | Key Safety Findings |
| Placebo | -20.3 mL | Treatment-Emergent Adverse Events (TEAEs): 70.6%[11] |
| This compound 30 mg QD | Data not specified, but showed dose-dependent improvement | TEAEs: 72.2%[11] |
| This compound 30 mg BID | Data not specified, but showed dose-dependent improvement | TEAEs: 83.3%[11] |
| This compound 60 mg QD | +98.4 mL | TEAEs: 83.3%[11]. Most common events leading to discontinuation were liver toxicity or diarrhea.[11][12] |
Exploratory biomarker analysis further supported this compound's anti-fibrotic and anti-inflammatory effects. In the high-dose group, profibrotic proteins such as COL1A1, MMP10, and FAP were significantly reduced, while the anti-inflammatory marker IL-10 increased.[10][13]
Comparison with Alternatives
Current Standard of Care in IPF
The current standard of care for IPF involves two FDA-approved anti-fibrotic agents, Nintedanib and Pirfenidone. While these drugs can slow the progression of the disease, they do not halt or reverse it and are associated with significant side effects.[1][14]
| Feature | This compound (Phase IIa Data) | Nintedanib | Pirfenidone |
| Mechanism | TNIK Inhibitor | Tyrosine Kinase Inhibitor[15] | Anti-fibrotic, anti-inflammatory |
| Efficacy | Potential to improve FVC (+98.4 mL at 60mg QD)[2][6][10] | Slows FVC decline | Slows FVC decline |
| Key Side Effects | Liver toxicity, diarrhea (manageable)[11][12] | Diarrhea, nausea, liver damage risk[1] | Nausea, rash, photosensitivity |
| Disease Outcome | Potential to halt or reverse fibrosis[5][7] | Slows disease progression[14] | Slows disease progression[14] |
Other Therapeutic Approaches
-
Other Immunosuppressants: Medications like cyclophosphamide, mycophenolate mofetil, and azathioprine may be used to reduce inflammation by suppressing the immune system.[16]
-
Non-Pharmacological Treatments: These supportive treatments aim to manage symptoms and improve quality of life. They include oxygen therapy, pulmonary rehabilitation, and lifestyle changes like quitting smoking and maintaining a healthy diet.[15][16][17]
-
Lung Transplant: For advanced disease, a lung transplant is a life-saving option and the only proven cure for IPF.[17][18]
-
Herbal Remedies: Some herbal compounds, such as Curcumin (from Turmeric) and Triptolide, have shown anti-fibrotic properties in preclinical studies, but require more rigorous investigation.[18]
Experimental Protocols
1. Bleomycin-Induced Lung Fibrosis Model (General Protocol)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. A control group receives a saline vehicle.
-
Treatment: this compound or a vehicle control is administered orally or via another appropriate route for a specified duration (e.g., 21 days), starting at a set time point post-bleomycin administration.
-
Efficacy Assessment: At the end of the treatment period, lung function is assessed (e.g., using a flexiVent system). Lungs are then harvested for histological analysis (e.g., Masson's trichrome staining for collagen), and biochemical analysis (e.g., hydroxyproline assay to quantify collagen content).
2. Phase IIa Clinical Trial (GENESIS-IPF)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Intervention: Participants were randomly assigned to one of four arms for 12 weeks: placebo, 30 mg this compound once daily (QD), 30 mg this compound twice daily (BID), or 60 mg this compound QD.[10]
-
Primary Endpoint: Assessment of safety and tolerability, primarily by monitoring the incidence and severity of treatment-emergent adverse events (TEAEs).[11]
-
Secondary Endpoint: Efficacy measured by the change in Forced Vital Capacity (FVC) from baseline to week 12.[10]
3. Exploratory Serum Biomarker Analysis
-
Analysis: Samples were analyzed using proteomic profiling techniques to measure the levels of various proteins associated with fibrosis and inflammation.
Conclusion
References
- 1. TNIK | Insilico Medicine [insilico.com]
- 2. AI Breakthrough in Drug Development: this compound Enters Phase 2a for IPF [gmdpacademy.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Machine learning drives progress in fibrosis treatment | Drug Discovery News [drugdiscoverynews.com]
- 5. Insilico Medicine Announces Nature Medicine Publication of Phase IIa Results Evaluating this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis (IPF) Discovered and Designed with a Pioneering AI Approach [prnewswire.com]
- 6. bioengineer.org [bioengineer.org]
- 7. firstwordhealthtech.com [firstwordhealthtech.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Insilico Announces Nature Medicine Publication of Phase IIa Results of this compound, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]
- 11. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Insilico’s IPF drug demonstrated ‘clinically meaningful’ benefits [longevity.technology]
- 14. Study reveals potential to reverse lung fibrosis using the body’s own healing technique | Michigan Medicine [michiganmedicine.org]
- 15. Idiopathic pulmonary fibrosis: a holistic approach to disease management in the antifibrotic age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pulmonary Fibrosis Treatment Options | Temple Health [templehealth.org]
- 17. lungfoundation.com.au [lungfoundation.com.au]
- 18. jpc.tums.ac.ir [jpc.tums.ac.ir]
Safety Operating Guide
Navigating the Disposal of Rentosertib: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug Rentosertib is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel, first-in-class small molecule inhibitor of TNIK, specific disposal protocols for this compound are not yet widely established. However, by adhering to general principles of chemical and pharmaceutical waste management, researchers can ensure its safe handling and disposal.
For unused or residual this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier, as this document will contain specific guidance on disposal. MedChemExpress and Probechem are listed as suppliers who provide an SDS for this compound.[1][2] In the absence of explicit instructions, the following general procedures, which align with standard laboratory safety practices and regulatory guidelines, should be followed.
Recommended Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Characterize the waste. Determine if the this compound waste is pure, in solution (note the solvent), or mixed with other materials (e.g., cell culture media, contaminated labware).
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
-
Consult Institutional and Local Regulations:
-
All disposal procedures must comply with local, state, and federal regulations governing chemical and pharmaceutical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to determine if this compound is classified as a hazardous waste.[3]
-
-
Disposal of Solid and Liquid Formulations:
-
Solid this compound: Unused solid this compound should be collected in a clearly labeled, sealed container.
-
This compound in Solution: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The solvent should be identified on the label.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in regular trash.
-
-
Decontamination of Labware:
-
Labware (e.g., vials, flasks, pipettes) that has come into contact with this compound should be decontaminated or disposed of as chemical waste.
-
If decontamination is feasible, consult the SDS for suitable cleaning agents that will effectively degrade this compound without creating hazardous byproducts.
-
-
Final Disposal:
-
Transfer the collected this compound waste to your institution's EHS department for final disposal, which will likely involve incineration by a licensed waste management vendor.[3]
-
Key Information for Safety Assessment
The following table summarizes key information about this compound relevant to its handling and safety assessment.
| Property | Value | Source |
| Molecular Formula | C27H30FN7O | [2][4] |
| Molar Mass | 487.58 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1][2] |
| Solubility | 10 mM in DMSO | [2] |
Experimental Workflow for this compound Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
This compound's Mechanism of Action: A Simplified Pathway
Caption: this compound inhibits TNIK in the TGF-β signaling pathway.
By following these guidelines and utilizing the provided resources, researchers can manage the disposal of this compound responsibly, ensuring the safety of personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (INS018_055, ISM001-055) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 3 Remarkable Things To Know About this compound: The World’s First AI-Made Drug | by Dr. Ayushi Bamania | Middle-Pause | Medium [medium.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Rentosertib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Rentosertib, a potent TNIK inhibitor currently under investigation for idiopathic pulmonary fibrosis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide offers procedural, step-by-step instructions to directly address operational questions, from personal protective equipment (PPE) to disposal protocols.
Personal Protective Equipment (PPE) and Engineering Controls
Proper use of PPE and engineering controls is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended safety measures. This information is based on standard laboratory practices for handling chemical compounds and a representative Safety Data Sheet (SDS) for a similar laboratory chemical.
| Control Type | Recommendation | Details |
| Engineering Controls | ||
| Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. | |
| Ventilation | Ensure adequate general laboratory ventilation to maintain a safe working environment. | |
| Safety Shower & Eyewash | A safety shower and eyewash station must be readily accessible in the immediate work area. | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes. | |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated. | |
| Body Protection | A laboratory coat or gown, preferably with long sleeves and a solid front, must be worn. | |
| Respiratory Protection | For procedures with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
Emergency Procedures for Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure to this compound. The following table outlines the initial response for different types of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
Operational Plan for Handling and Storage
A systematic approach to the handling and storage of this compound is essential to maintain its stability and prevent contamination or accidental exposure.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation :
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure the chemical fume hood is functioning correctly.
-
Retrieve the this compound container from its designated storage location.
-
Carefully weigh the required amount of this compound powder inside the fume hood.
-
-
Experimentation :
-
Dissolve the weighed this compound in the appropriate solvent as per the experimental protocol.
-
Carry out the experimental procedure within the fume hood.
-
-
Cleanup and Disposal :
-
Decontaminate all surfaces and equipment used for handling this compound.
-
Dispose of all waste materials according to the disposal plan.
-
Carefully remove personal protective equipment, avoiding self-contamination.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound : Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Consultation : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for the pickup of hazardous waste.
This compound Mechanism of Action: TNIK Signaling Pathway
This compound is an inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a key component of the Wnt signaling pathway, which is implicated in fibrotic diseases. The following diagram illustrates the simplified canonical Wnt signaling pathway and the point of inhibition by this compound.
By providing this detailed guidance, we aim to empower researchers with the knowledge necessary to handle this compound safely and effectively, fostering a secure research environment and contributing to the advancement of scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
